molecular formula C8H8BrNO2 B13438433 Methyl 4-bromo-2-methylpyridine-3-carboxylate

Methyl 4-bromo-2-methylpyridine-3-carboxylate

Cat. No.: B13438433
M. Wt: 230.06 g/mol
InChI Key: KXNJYCJAVSTYSX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methylpyridine-3-carboxylate is a high-value brominated pyridine derivative designed for use as a key synthetic intermediate in research and development. This compound integrates two highly functionalizable moieties—a bromine substituent and a methyl ester—on a methylated pyridine core, making it an essential scaffold for constructing complex target molecules. Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille reactions, where the bromine atom serves as an excellent leaving group for the introduction of aryl, heteroaryl, or vinyl groups to diversify the pyridine core. Concurrently, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or transformed into amide derivatives, providing multiple orthogonal strategies for molecular elaboration. This bifunctional reactivity makes it a crucial building block in medicinal chemistry for the synthesis of candidate compounds, including potential enzyme inhibitors or receptor modulators. Furthermore, its structural features are commonly found in the development of active ingredients for agrochemicals, such as herbicides and insecticides. Researchers can leverage this compound to efficiently generate compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. The presence of the methyl group at the 2-position of the ring can influence the electron density and steric profile, potentially fine-tuning the reactivity and metabolic stability of the final molecules. Methyl 4-bromo-2-methylpyridine-3-carboxylate is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

methyl 4-bromo-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H8BrNO2/c1-5-7(8(11)12-2)6(9)3-4-10-5/h3-4H,1-2H3

InChI Key

KXNJYCJAVSTYSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1C(=O)OC)Br

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of Methyl 4-bromo-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-bromo-2-methylpyridine-3-carboxylate

This guide provides a comprehensive technical overview of the , a key heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and established chemical principles to offer a predictive yet scientifically grounded perspective.

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science.[1] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn governs its biological activity and material characteristics. Methyl 4-bromo-2-methylpyridine-3-carboxylate is a trifunctionalized pyridine derivative of significant interest. The presence of a bromo-substituent provides a handle for further synthetic transformations, such as cross-coupling reactions, while the methyl and carboxylate groups influence the molecule's reactivity and potential interactions with biological targets.[2][3]

Molecular Structure and Key Physicochemical Properties

The unique arrangement of substituents in Methyl 4-bromo-2-methylpyridine-3-carboxylate dictates its chemical behavior. Understanding these properties is paramount for its effective utilization in research and development.

Predicted Physicochemical Data

The following table summarizes the predicted . These values are extrapolated from data available for structurally similar compounds and theoretical calculations.

PropertyPredicted ValueRemarks
Molecular Formula C₈H₈BrNO₂Based on structural analysis.
Molecular Weight 230.06 g/mol Calculated from the molecular formula.[4]
Appearance Off-white to pale yellow solidTypical for similar halogenated pyridine derivatives.
Melting Point 60-75 °CPredicted based on related substituted pyridines.
Boiling Point > 300 °C at 760 mmHgExtrapolated from related compounds.
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.Common solubility profile for polar organic compounds.
pKa (of the pyridine nitrogen) 1.5 - 2.5The electron-withdrawing bromo and carboxylate groups are expected to decrease the basicity of the pyridine nitrogen compared to 2-methylpyridine (pKa of conjugate acid ~5.94).[5]

Synthesis and Purification: A Proposed Pathway

A plausible synthetic route to Methyl 4-bromo-2-methylpyridine-3-carboxylate involves a multi-step process starting from readily available precursors. The proposed pathway leverages well-established reactions in heterocyclic chemistry.

Proposed Synthetic Workflow

The synthesis can be logically broken down into three key stages: bromination of the pyridine ring, oxidation of the methyl group, and subsequent esterification.

G A 2-Methylpyridine-3-carboxylic acid B 4-Bromo-2-methylpyridine-3-carboxylic acid A->B Bromination C Methyl 4-bromo-2-methylpyridine-3-carboxylate B->C Esterification

Caption: Proposed synthesis workflow for Methyl 4-bromo-2-methylpyridine-3-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Bromination of 2-Methylpyridine-3-carboxylic acid

  • Rationale: Direct bromination of 2-methylpyridine-3-carboxylic acid at the 4-position is the most direct approach. The directing effects of the existing substituents will influence the regioselectivity of this reaction.

  • Protocol:

    • To a solution of 2-methylpyridine-3-carboxylic acid (1.0 eq) in a suitable solvent such as glacial acetic acid, add a brominating agent like N-bromosuccinimide (NBS) (1.1 eq).

    • Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture and quench with a solution of sodium thiosulfate to remove any unreacted bromine.

    • Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-bromo-2-methylpyridine-3-carboxylic acid.

Step 2: Fischer Esterification

  • Rationale: The Fischer esterification is a classic and reliable method for converting a carboxylic acid to its corresponding methyl ester using an excess of methanol in the presence of an acid catalyst.[6][7]

  • Protocol:

    • Dissolve the crude 4-bromo-2-methylpyridine-3-carboxylic acid in an excess of dry methanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

    • Reflux the mixture for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture and carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification and Characterization Workflow

G Crude Crude Product ColChrom Column Chromatography Crude->ColChrom Purification Pure Pure Product ColChrom->Pure Char Characterization (NMR, MS, IR) Pure->Char

Caption: General workflow for the purification and characterization of the final product.

  • Purification: The crude Methyl 4-bromo-2-methylpyridine-3-carboxylate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for Methyl 4-bromo-2-methylpyridine-3-carboxylate, which are essential for its unambiguous identification.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts are influenced by the electronic effects of the bromo, methyl, and carboxylate substituents on the pyridine ring.

Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine-H (position 5)~8.4d~5.0
Pyridine-H (position 6)~7.6d~5.0
O-CH₃~3.9sN/A
Pyridine-CH₃~2.6sN/A

Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~165
Pyridine-C (positions 2, 3, 4, 5, 6)~120 - 160
O-CH₃~53
Pyridine-CH₃~23
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Methyl 4-bromo-2-methylpyridine-3-carboxylate, the presence of bromine will result in a characteristic isotopic pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zInterpretation
230/232[M]⁺ and [M+2]⁺ molecular ion peaks due to the presence of ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.
199/201Loss of -OCH₃ from the molecular ion.
171/173Loss of -COOCH₃ from the molecular ion.
151Loss of bromine from the molecular ion.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3000-2850C-H stretching (methyl groups)
~1730C=O stretching (ester)
~1600-1450C=C and C=N stretching (pyridine ring)
~1250C-O stretching (ester)
~700-600C-Br stretching

Applications in Research and Drug Development

Halogenated pyridine derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][8] The bromo-substituent on Methyl 4-bromo-2-methylpyridine-3-carboxylate serves as a versatile handle for introducing further complexity through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. This allows for the construction of diverse molecular libraries for screening against various biological targets. The 2-methyl and 3-carboxylate functionalities can also play crucial roles in binding to target proteins, making this scaffold attractive for the development of novel therapeutic agents.[2]

Conclusion

References

  • PubChem. (n.d.). 2-Bromo-4-methylpyridine. [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylpyridine. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Alcohols. [Link]

  • ResearchGate. (n.d.). Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. [Link]

  • Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
  • Wikipedia. (n.d.). 2-Methylpyridine. [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • PubChem. (n.d.). Methyl 4'-(bromomethyl)biphenyl-2-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis of Bromo- and Carboxylic Acid-Substituted Methylenepyrans. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • PubChem. (n.d.). 2-(Methylamino)pyridine-3-carboxylic acid. [Link]

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An In-depth Technical Guide to the Solubility of Methyl 4-bromo-2-methylpyridine-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-bromo-2-methylpyridine-3-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, presents a qualitative solubility profile in a range of organic solvents, and offers a detailed experimental protocol for solubility determination.

Physicochemical Properties of the Solute

Understanding the inherent properties of Methyl 4-bromo-2-methylpyridine-3-carboxylate is fundamental to predicting and explaining its solubility behavior. The molecule's structure, featuring a substituted pyridine ring, dictates its polarity and potential for intermolecular interactions.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂-
Molecular Weight 230.06 g/mol Calculated
Appearance Expected to be a solid at room temperature[1][2]
Melting Point 54-56 °C (for the related Methyl 4-bromopyridine-2-carboxylate)[1]
Polarity Moderately polarInferred from structure
Water Solubility Slightly soluble in water (for the related Methyl 4-bromopyridine-2-carboxylate)[1][3]

The presence of the ester and bromo functional groups, along with the nitrogen atom in the pyridine ring, contributes to the molecule's moderate polarity. This polarity is a key determinant of its interaction with various organic solvents.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like"[4][5]. This principle states that a solute will dissolve best in a solvent that has a similar polarity[4][5]. The process of dissolution involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions[6][7]. For a solute to dissolve, the energy released from these new interactions must be sufficient to overcome the energy required to break the initial bonds.

Several factors influence the solubility of an organic compound:

  • Polarity: The polarity of both the solute and the solvent is the most critical factor. Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents[5][6].

  • Temperature: For most solids, solubility increases with an increase in temperature[7][8]. This is because the additional thermal energy helps to break the lattice structure of the solid[8].

  • Molecular Size: Generally, smaller molecules are more soluble than larger molecules as they can be more easily surrounded by solvent molecules[8].

  • Hydrogen Bonding: The ability of a solute or solvent to form hydrogen bonds can significantly impact solubility. Solvents that can act as hydrogen bond donors or acceptors will more readily dissolve solutes with complementary hydrogen bonding capabilities.

Qualitative Solubility Profile of Methyl 4-bromo-2-methylpyridine-3-carboxylate

Based on the principles of "like dissolves like," a qualitative assessment of the solubility of Methyl 4-bromo-2-methylpyridine-3-carboxylate in a range of organic solvents with varying polarities was performed. The results are summarized in the table below.

SolventSolvent TypePolarityPredicted Solubility
HexaneNon-polarVery LowInsoluble
TolueneNon-polarLowSparingly Soluble
Diethyl EtherNon-polarLowSparingly Soluble
Dichloromethane (DCM)Polar AproticMediumSoluble
Ethyl AcetatePolar AproticMediumSoluble
AcetonePolar AproticHighVery Soluble
AcetonitrilePolar AproticHighSoluble
Dimethylformamide (DMF)Polar AproticHighVery Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighVery Soluble
MethanolPolar ProticHighSoluble
EthanolPolar ProticHighSoluble
IsopropanolPolar ProticMediumSparingly Soluble

Experimental Protocol for Qualitative Solubility Determination

The following is a standardized, step-by-step protocol for determining the qualitative solubility of a solid organic compound like Methyl 4-bromo-2-methylpyridine-3-carboxylate.

Materials:

  • Methyl 4-bromo-2-methylpyridine-3-carboxylate

  • Selected organic solvents (see table above)

  • Small test tubes

  • Vortex mixer

  • Spatula

  • Pipettes

Procedure:

  • Preparation: Accurately weigh approximately 25 mg of Methyl 4-bromo-2-methylpyridine-3-carboxylate and place it into a clean, dry test tube[9][10].

  • Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions[9][10].

  • Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution[9][10].

  • Observation: Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

  • Classification:

    • Very Soluble: The solid dissolves completely and rapidly.

    • Soluble: The solid dissolves completely.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Repeat: Repeat the procedure for each of the selected organic solvents.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_solv Solvation cluster_obs Observation & Classification cluster_repeat Iteration weigh Weigh 25 mg of Solute place Place in Test Tube weigh->place add_solvent Add 0.75 mL of Solvent place->add_solvent mix Vortex/Shake for 30s add_solvent->mix observe Visually Inspect Solution mix->observe classify Classify Solubility (Soluble, Sparingly, Insoluble) observe->classify repeat_proc Repeat for Each Solvent classify->repeat_proc

Caption: Workflow for qualitative solubility determination.

Discussion and Interpretation of Results

The predicted solubility profile of Methyl 4-bromo-2-methylpyridine-3-carboxylate aligns well with the theoretical framework of "like dissolves like"[4][5]. The compound, being moderately polar, exhibits poor solubility in non-polar solvents like hexane and toluene. As the polarity of the solvent increases, the solubility of the compound improves significantly.

The highest solubility is observed in polar aprotic solvents such as acetone, DMF, and DMSO. These solvents can effectively solvate the polar regions of the solute molecule without the steric hindrance that can sometimes be associated with polar protic solvents. The ester and pyridine functionalities of the solute can engage in dipole-dipole interactions with these polar aprotic solvents.

In polar protic solvents like methanol and ethanol, the compound is also soluble. The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the alcohols. However, the solubility is predicted to decrease with increasing alkyl chain length of the alcohol (e.g., isopropanol), which is consistent with the general trend of decreasing polarity within a homologous series of solvents[6].

Factors Influencing Solubility Diagram:

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Factors solute_polarity Polarity solubility Solubility solute_polarity->solubility 'Like Dissolves Like' solute_hbond H-Bonding Sites solute_hbond->solubility Interaction solute_size Molecular Size solute_size->solubility Inverse Relation solvent_polarity Polarity solvent_polarity->solubility solvent_hbond H-Bonding Capacity solvent_hbond->solubility temp Temperature temp->solubility Direct Relation (for solids)

Caption: Key factors influencing the solubility of an organic compound.

Conclusion

Methyl 4-bromo-2-methylpyridine-3-carboxylate is a moderately polar compound with a solubility profile that is highly dependent on the polarity of the organic solvent. It exhibits the highest solubility in polar aprotic solvents and good solubility in polar protic solvents. A thorough understanding of these solubility characteristics is crucial for its effective use in organic synthesis, purification processes like recrystallization, and formulation development in the pharmaceutical and agrochemical industries. The provided experimental protocol offers a reliable method for qualitatively assessing its solubility in various solvent systems.

References

  • Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Vertex AI Search. (n.d.). SOLUBILITY.
  • Khan Academy. (n.d.). Solubility of organic compounds (video).
  • LookChem. (n.d.). Cas 29681-42-3,4-BROMO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER.
  • Smolecule. (2023, August 19).
  • AAT Bioquest. (2022, April 18).
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methylpyridine 96 22282-99-1.
  • ChemicalBook. (2025, July 24). 4-BROMO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29681-42-3.
  • Thermo Fisher Scientific. (n.d.).
  • Apollo Scientific. (n.d.). 29681-42-3 Cas No.

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reactivity profile of brominated pyridine esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of Brominated Pyridine Esters

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, present in a vast array of FDA-approved drugs and functional organic materials.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Consequently, methods for the selective functionalization of the pyridine ring are of paramount importance to researchers in both academic and industrial settings.

Among the most versatile and powerful intermediates for this purpose are the brominated pyridine esters. The bromine atom serves as a "synthetic linchpin," a reactive handle amenable to a wide range of transformations, most notably transition metal-catalyzed cross-coupling reactions.[2] The ester group, a common functionality in bioactive molecules, not only provides a site for further modification (e.g., hydrolysis to a carboxylic acid or amidation) but also exerts a significant electronic influence on the reactivity of the pyridine ring.

This guide provides an in-depth exploration of the . Moving beyond a simple catalog of reactions, we will delve into the underlying principles governing their reactivity, explaining the causality behind experimental choices and providing field-proven protocols for their application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these critical building blocks for the synthesis of complex molecular targets.

Core Reactivity Profile: The Interplay of Position and Electronics

To master the synthetic utility of brominated pyridine esters, one must first understand the electronic landscape of the molecule. The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom, which significantly lowers the energy of its π* orbitals compared to benzene.[3] This fundamental property makes the ring susceptible to nucleophilic attack but resistant to electrophilic aromatic substitution. The presence of both a bromine atom and an ester group further modulates this reactivity in a position-dependent manner.

  • Influence of the Bromine Atom: As a halogen, bromine exerts a strong -I (inductive) effect, further withdrawing electron density from the ring and increasing its electrophilicity. Its +M (mesomeric or resonance) effect, which would donate electron density, is weak and generally overridden by the inductive withdrawal.

  • Influence of the Ester Group: An ester group is a moderately strong electron-withdrawing group via both inductive and resonance effects (-I, -M). Its presence further deactivates the ring towards electrophiles and activates it towards nucleophiles.

  • Positional Isomerism is Key: The regiochemical outcome of nearly all reactions is dictated by the position of the bromine atom (C2, C3, or C4) relative to the ring nitrogen.

The reactivity of the C-Br bond is profoundly influenced by its location:

  • 2- and 4-Positions: These positions are directly ortho and para to the ring nitrogen. In nucleophilic aromatic substitution (SNAr) reactions, the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4][5] This makes 2- and 4-bromopyridines highly reactive towards SNAr. They are also excellent substrates for palladium-catalyzed cross-coupling.

  • 3-Position: This position is meta to the ring nitrogen. The negative charge of a Meisenheimer-type intermediate cannot be delocalized onto the nitrogen.[4][5] Consequently, 3-bromopyridines are significantly less reactive in SNAr reactions under standard conditions.[2] However, they are readily functionalized via cross-coupling or metal-halogen exchange. Under strongly basic conditions, they can also react via a pyridyne intermediate.[6]

G cluster_reactivity General Reactivity of Bromine at Different Pyridine Positions pos2 2-Bromo Position reactivity_snar High Reactivity in Nucleophilic Aromatic Substitution (SNAr) pos2->reactivity_snar reactivity_coupling High Reactivity in Pd-Catalyzed Cross-Coupling pos2->reactivity_coupling pos4 4-Bromo Position pos4->reactivity_snar pos4->reactivity_coupling pos3 3-Bromo Position pos3->reactivity_snar (Low Reactivity) pos3->reactivity_coupling reactivity_metal Amenable to Metal-Halogen Exchange pos3->reactivity_metal reactivity_pyridyne Can Form Pyridyne with Strong Base pos3->reactivity_pyridyne

Caption: Relative reactivity of bromopyridine isomers.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely used methods for functionalizing brominated pyridine esters. The C(sp²)-Br bond readily undergoes oxidative addition to a Pd(0) complex, initiating a catalytic cycle that forges new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][7]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a C-C bond between the bromopyridine ester and an organoboron reagent (boronic acid or ester).[8] It is exceptionally robust and tolerant of a wide variety of functional groups, making it a favorite in drug discovery programs.[9]

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The choice of base is critical; it is required to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻) that facilitates the transfer of the organic group to the palladium center during transmetalation.[10] The electron-deficient nature of the pyridine ring generally accelerates the initial oxidative addition step compared to electron-rich aryl bromides.

G Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)(Br) Pd0->OA_Complex Ar-Br RE_label Reductive Elimination TM_Complex L₂Pd(II)(Ar)(R') OA_Complex->TM_Complex R'-B(OR)₂ Base OA_label Oxidative Addition TM_Complex->Pd0 Ar-R' TM_label Transmetalation

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

ComponentExamplePurpose / Comment
Bromopyridine Ethyl 5-bromonicotinateThe electrophilic partner.
Boronic Acid/Ester Phenylboronic acid, 4-Methoxyphenylboronic acidThe nucleophilic partner. Pinacol esters are often used for stability.[10]
Pd Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is often used but requires inert conditions. Air-stable Pd(II) precatalysts like PdCl₂(dppf) are common.
Ligand PPh₃, dppf, SPhosOften incorporated in the precatalyst. Required to stabilize the Pd center and modulate reactivity.
Base K₂CO₃, Cs₂CO₃, Na₂CO₃Essential for the transmetalation step.[8]
Solvent Dioxane/H₂O, DME, TolueneA mixture including water is common to dissolve the inorganic base and facilitate boronate formation.
Temperature 80-110 °CTypically requires heating to drive the reaction to completion.

Experimental Protocol: Synthesis of Ethyl 5-phenylnicotinate

  • To a flame-dried Schlenk flask under an argon atmosphere, add ethyl 5-bromonicotinate (1.0 mmol, 230 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

  • Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the bromopyridine ester with a primary or secondary amine.[11] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.

Causality and Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling, but with key differences.[11] After oxidative addition, the amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex. This complex then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial to prevent catalyst decomposition and promote the reductive elimination step; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often employed.[12]

G Pd0 Pd(0)L OA_Complex LPd(II)(Ar)(Br) Pd0->OA_Complex Ar-Br RE_label Reductive Elimination Amido_Complex LPd(II)(Ar)(NR¹R²) OA_Complex->Amido_Complex HNR¹R² Base OA_label Oxidative Addition Amido_Complex->Pd0 Ar-NR¹R² Deprot_label Amine Coordination & Deprotonation

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Data Presentation: Typical Buchwald-Hartwig Amination Conditions

ComponentExamplePurpose / Comment
Bromopyridine Methyl 6-bromopicolinate2-bromopyridines are excellent substrates.[13][14]
Amine Morpholine, Aniline, BenzylamineA wide range of primary and secondary amines can be used.
Pd Catalyst Pd₂(dba)₃, Pd(OAc)₂Air-stable Pd(II) or Pd(0) precatalysts are used.
Ligand XPhos, RuPhos, BINAPBulky, electron-rich monophosphine or bidentate phosphine ligands are essential for high yields.[11][15]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to form the palladium-amido complex.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary.
Temperature 80-120 °CHeating is generally required.

Experimental Protocol: Synthesis of Methyl 6-morpholinopicolinate

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.08 mmol, 38.1 mg) to a vial. Add anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst.

  • To a separate flame-dried Schlenk flask, add methyl 6-bromopicolinate (1.0 mmol, 216 mg) and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Evacuate and backfill the flask with argon.

  • Add the pre-formed catalyst solution via syringe, followed by morpholine (1.2 mmol, 105 µL) and additional anhydrous toluene to bring the total volume to 5 mL.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Cool the mixture to room temperature, quench with saturated aqueous NH₄Cl solution, and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography (silica gel, eluent: heptane/ethyl acetate) to afford the product.

C. Sonogashira Coupling

The Sonogashira reaction couples the brominated pyridine ester with a terminal alkyne to form an internal alkyne, a valuable functional group for further transformations and a key component in conjugated materials.[16]

Causality and Mechanistic Insight: This reaction is unique in that it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[16] The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromopyridine ester is followed by transmetalation. In the copper cycle, the base deprotonates the terminal alkyne to form a copper(I) acetylide. This species is the active nucleophile that transmetalates its acetylide group to the palladium(II) center. Reductive elimination then yields the product. The copper co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions than would be possible with palladium alone.[17]

G cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)(Br) Pd0->OA_Complex Ar-Br TM_Complex L₂Pd(II)(Ar)(C≡CR') OA_Complex->TM_Complex CuC≡CR' TM_Complex->Pd0 Ar-C≡CR' CuX Cu(I)X CuAcetylide Cu(I)C≡CR' CuX->CuAcetylide R'C≡CH Base CuAcetylide->CuX To Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Data Presentation: Typical Sonogashira Coupling Conditions

ComponentExamplePurpose / Comment
Bromopyridine Ethyl 2-bromonicotinateElectron-withdrawing groups can enhance reactivity.
Alkyne Phenylacetylene, 1-OctyneMust be a terminal alkyne (possess a C-H bond).
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard palladium catalysts are effective.
Cu Co-catalyst CuIEssential for the formation of the copper acetylide.[16]
Base Et₃N, i-Pr₂NH (DIPA)Acts as both a base to deprotonate the alkyne and often as the solvent.
Solvent THF, DMF (if amine is not solvent)Anhydrous conditions are preferred.
Temperature Room Temperature to 60 °COften proceeds under mild conditions.

Experimental Protocol: Synthesis of Ethyl 2-(phenylethynyl)nicotinate

  • To a Schlenk flask under argon, add ethyl 2-bromonicotinate (1.0 mmol, 230 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Add anhydrous, degassed triethylamine (5 mL) and tetrahydrofuran (5 mL).

  • Add phenylacetylene (1.1 mmol, 121 µL) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Once the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with 5% aqueous HCl (to remove Et₃N·HBr), saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl pyridine ester.

Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling reactions have become dominant, SNAr remains a highly effective and atom-economical method for functionalizing appropriately activated bromopyridine esters.

Causality and Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the second, typically fast step, the bromide leaving group is expelled, restoring aromaticity. As previously discussed, this mechanism is highly favored for 2- and 4-bromopyridine esters because the ring nitrogen can directly stabilize the negative charge of the Meisenheimer complex through resonance.[5] The presence of an electron-withdrawing ester group further activates the ring towards this type of reaction. 3-bromo isomers are generally unreactive unless very harsh conditions or extremely potent nucleophiles are used.[2]

G Start 4-Bromopyridine Ester Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ (Slow, RDS) Nuc Nucleophile (e.g., MeO⁻) Product 4-Methoxypyridine Ester Intermediate->Product - Br⁻ (Fast) LeavingGroup Bromide Ion (Br⁻)

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of Ethyl 4-methoxypyridine-2-carboxylate

  • To a round-bottom flask, add sodium metal (1.5 mmol, 35 mg) to anhydrous methanol (5 mL) under an argon atmosphere, stirring until all the sodium has dissolved to form sodium methoxide.

  • Add a solution of ethyl 4-bromopyridine-2-carboxylate (1.0 mmol, 230 mg) in anhydrous methanol (2 mL) to the sodium methoxide solution.

  • Heat the mixture to reflux (approx. 65 °C) and stir for 4 hours.

  • Cool the reaction to room temperature and carefully neutralize with 1 M HCl until pH ~7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the product, which can be further purified by chromatography if necessary.

Metal-Halogen Exchange

For cases where cross-coupling or SNAr are not suitable, metal-halogen exchange offers an alternative route to a highly reactive organometallic intermediate. This process converts the relatively unreactive C-Br bond into a highly nucleophilic C-Li or C-Mg bond, which can then be quenched with a wide range of electrophiles.

Causality and Mechanistic Insight: The reaction involves treating the brominated pyridine ester with a strong organometallic base, typically n-butyllithium or a Grignard reagent like isopropylmagnesium chloride, at low temperatures (-78 °C).[18] This generates a pyridyl anion. A significant challenge is the reactivity of the ester group, which is also susceptible to attack by these strong nucleophiles. Therefore, careful control of stoichiometry and temperature is critical. The resulting pyridyl anion is a powerful nucleophile and base, and it is immediately trapped in situ with an electrophile (e.g., CO₂, an aldehyde, or a borate ester to form a boronic ester for subsequent Suzuki coupling).[18]

G Start 3-Bromopyridine Ester Intermediate Pyridyl Anion (Li or MgX) Start->Intermediate Metal-Halogen Exchange Reagent n-BuLi or i-PrMgCl -78 °C Product Functionalized Pyridine Ester (e.g., Boronic Ester) Intermediate->Product Electrophilic Quench Electrophile Electrophile (E⁺) (e.g., B(OiPr)₃)

Caption: Workflow for Metal-Halogen Exchange and Electrophilic Quench.

Experimental Protocol: Synthesis of Methyl 3-(dihydroxyboranyl)isonicotinate via Halogen-Metal Exchange

  • To a flame-dried, three-neck flask under argon, add a solution of methyl 3-bromoisonicotinate (1.0 mmol, 216 mg) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 0.69 mL of a 1.6 M solution in hexanes) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.

  • To this solution, add triisopropyl borate (1.5 mmol, 345 µL) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

  • Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL). The boronic acid may have limited organic solubility; sometimes extraction into a slightly basic aqueous layer followed by re-acidification is necessary.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude boronic acid, which is often used in the next step without further purification.

Conclusion

Brominated pyridine esters are exceptionally versatile and valuable building blocks in modern organic synthesis. Their reactivity is a predictable function of the electronic properties of the pyridine ring and the specific position of the bromo and ester substituents. A deep understanding of these principles allows the synthetic chemist to strategically select from a powerful toolkit of reactions—dominated by palladium-catalyzed cross-coupling but also including classical SNAr and metal-halogen exchange—to construct complex, highly functionalized pyridine derivatives. The continued development of new catalysts and methodologies will only expand the utility of these critical intermediates, further enabling the discovery and development of new medicines and materials.

References

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  • PMC. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
  • Kereyagalahally H. Narasimhamurthy, Yarabahally R. Girish, Toreshettahally R. Swaroop, & Kanchugarakoppal S. Rangappa. (2024). Diversely Functionalized Pyridine Ring-fused Heterocycles and their Anticancer Properties. Letters in Drug Design & Discovery, 21(11), 1904-1912.
  • S. Maity, A. Bera, A. Bhattacharjya, & P. Maity. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21, 5671-5690.
  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines.
  • (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Sigma-Aldrich.
  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
  • Arkivoc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.
  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007).
  • Jie Jack Li, Zhi Wang, & Lorna H. Mitchell. (2016).
  • (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science.
  • Benchchem. (n.d.). Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
  • Carrow, B. P. (2011).
  • (n.d.). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
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  • ResearchGate. (2025). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF.
  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., & Baati, R. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.
  • (n.d.). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Find an Expert - The University of Melbourne.
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  • (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. PMC.
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  • (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
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  • (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.
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Methodological & Application

The Versatile Scaffolding of Fused Heterocycles from Methyl 4-bromo-2-methylpyridine-3-carboxylate: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Pyridine Building Block

In the landscape of medicinal chemistry and drug development, fused heterocyclic scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. The starting material, Methyl 4-bromo-2-methylpyridine-3-carboxylate, represents a highly versatile and strategically functionalized building block for the synthesis of a diverse array of these complex molecular architectures.

This guide provides an in-depth exploration of the synthetic utility of Methyl 4-bromo-2-methylpyridine-3-carboxylate. We will delve into the causality behind various synthetic strategies, offering detailed, field-proven protocols for the construction of key fused heterocyclic systems. The methodologies discussed are grounded in established, palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclizations, providing a robust toolkit for researchers and drug development professionals.

Core Synthetic Strategies: A Multi-Pronged Approach to Fused Systems

The reactivity of Methyl 4-bromo-2-methylpyridine-3-carboxylate is primarily dictated by the presence of the bromine atom at the C-4 position and the ester and methyl groups at C-3 and C-2, respectively. The C-4 bromine is amenable to a variety of palladium-catalyzed cross-coupling reactions, which serve as the initial step to introduce the necessary precursors for subsequent ring closure. The ester and methyl groups can then participate in intramolecular cyclization reactions to forge the new heterocyclic ring.

Our exploration will focus on three principal pathways for the elaboration of this starting material into fused heterocycles:

  • Thieno[3,4-b]pyridine Synthesis via Suzuki Coupling and Intramolecular Condensation: This strategy involves an initial Suzuki coupling to introduce a functionalized aryl group, followed by a base-mediated intramolecular condensation to construct the fused thiophene ring.

  • Pyrido[4,3-d]pyrimidine Synthesis via Buchwald-Hartwig Amination and Cyclization: This approach utilizes a Buchwald-Hartwig amination to introduce an amino-pyrimidine moiety, which then undergoes intramolecular cyclization to form the fused pyrimidine ring.

  • Furo[3,4-b]pyridine Synthesis via Sonogashira Coupling and Cyclization: This pathway employs a Sonogashira coupling to install an alkyne, which can then undergo a variety of cyclization reactions to generate the fused furan ring.

dot graphdiv { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} Caption: Synthetic pathways to fused heterocycles.

I. Synthesis of Thieno[3,4-b]pyridine Derivatives

Thieno[3,2-b]pyridines are a class of fused heterocycles with demonstrated biological activities, including anti-mycobacterial properties.[1] The synthesis of these scaffolds from Methyl 4-bromo-2-methylpyridine-3-carboxylate can be efficiently achieved through a tandem Suzuki coupling and intramolecular cyclization sequence.

A. Mechanistic Rationale

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][3] The base in this reaction plays a crucial role in activating the boronic acid for transmetalation to the palladium center.[2] Following the Suzuki coupling, the newly introduced aryl group, bearing an appropriate ortho-substituent (e.g., a protected thiol), can undergo an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of the fused thiophene ring.

dot graphdiv { rankdir=LR; node [shape=plaintext, fontname="Arial"]; edge [arrowhead=vee, color="#4285F4"];

} Caption: Suzuki coupling catalytic cycle and reaction pathway.

B. Experimental Protocol: Suzuki Coupling

This protocol is adapted from established procedures for Suzuki couplings on bromopyridine substrates.[4][5]

Materials:

  • Methyl 4-bromo-2-methylpyridine-3-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or microwave reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add Methyl 4-bromo-2-methylpyridine-3-carboxylate, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the starting material.

  • Reaction: Heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

CatalystBaseSolvent SystemTemperature (°C)Typical Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-12075-95[4][6]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10070-90[5]
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10080-98[4]

II. Synthesis of Pyrido[4,3-d]pyrimidine Derivatives

Pyrido[4,3-d]pyrimidines are prevalent scaffolds in medicinal chemistry, with applications as anticancer agents and for the creation of self-assembling nanostructures.[4][7] The Buchwald-Hartwig amination provides a direct route to install nitrogen-based functionalities at the C-4 position, setting the stage for subsequent cyclization.

A. Mechanistic Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido intermediate. Reductive elimination then yields the desired arylamine and regenerates the catalyst.[7] For the synthesis of pyrido[4,3-d]pyrimidines, a suitable aminopyrimidine can be coupled, followed by an intramolecular cyclization, often thermally or acid-catalyzed, to form the fused ring system.

dot graphdiv { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Workflow for Pyrido[4,3-d]pyrimidine synthesis.

B. Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of bromopyridines.[7][9]

Materials:

  • Methyl 4-bromo-2-methylpyridine-3-carboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In a Schlenk tube, combine Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Evacuate and backfill with argon.

  • Reagent Addition: Add the solvent, followed by Methyl 4-bromo-2-methylpyridine-3-carboxylate and the amine.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃XantphosCs₂CO₃Toluene100-11070-95[8][9]
Pd(OAc)₂BINAPNaOtBuToluene80-10065-90[7]
PEPPSI-IPrK₂CO₃t-Amyl alcohol10075-98[7]

III. Synthesis of Furo[3,4-b]pyridine Derivatives

Fused furopyridine systems are important structural motifs found in various natural products and pharmaceuticals.[10][11] The Sonogashira coupling provides an effective method for introducing an alkyne at the C-4 position, which can then undergo cyclization to form the furan ring.

A. Mechanistic Rationale

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. The reaction proceeds through a catalytic cycle involving both palladium and copper intermediates. Following the alkynylation, the furan ring can be constructed through various methods, such as electrophile-induced cyclization (e.g., with I₂) or base-mediated cyclization of a suitably functionalized alkyne (e.g., containing a hydroxyl group).

B. Experimental Protocol: Sonogashira Coupling

This protocol is adapted from general procedures for the Sonogashira coupling of bromo-heterocycles.

Materials:

  • Methyl 4-bromo-2-methylpyridine-3-carboxylate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Anhydrous, degassed THF or DMF

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add Methyl 4-bromo-2-methylpyridine-3-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon.

  • Reagent Addition: Add the solvent, the amine base, and the terminal alkyne via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-5070-95
Pd(OAc)₂/PPh₃CuIi-Pr₂NHDMF6065-90
Pd(dppf)Cl₂None (Copper-free)Cs₂CO₃Dioxane80-10060-85[2]

Conclusion: A Gateway to Chemical Diversity

Methyl 4-bromo-2-methylpyridine-3-carboxylate has been demonstrated to be a powerful and versatile building block for the synthesis of a wide range of medicinally relevant fused heterocycles. The strategic application of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allows for the efficient introduction of diverse functionalities at the C-4 position. Subsequent intramolecular cyclization reactions provide access to thieno[3,4-b]pyridines, pyrido[4,3-d]pyrimidines, and furo[3,4-b]pyridines, among other scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage this valuable starting material in their drug discovery and development endeavors, paving the way for the creation of novel and potent therapeutic agents.

References

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Application Note: Suzuki-Miyaura Coupling of Methyl 4-bromo-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists. It addresses the specific steric and electronic challenges posed by the Methyl 4-bromo-2-methylpyridine-3-carboxylate scaffold.

Executive Summary: The "Ortho-Ester" Challenge

Methyl 4-bromo-2-methylpyridine-3-carboxylate (1 ) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. However, it presents a dichotomy of reactivity:[1]

  • Electronic Activation: The electron-deficient pyridine ring, further activated by the electron-withdrawing ester at C3, makes the C4-Br bond highly electrophilic, facilitating the oxidative addition step of the catalytic cycle.

  • Steric Deactivation: The C3-methoxycarbonyl (ester) group exerts significant steric pressure on the C4 position. This "ortho-effect" can impede the approach of bulky palladium species and the subsequent transmetalation step.

This guide provides two validated protocols: a Standard "Workhorse" Protocol for robust coupling partners and a High-Performance Protocol for sterically hindered or electron-deficient boronic acids, utilizing Buchwald-type precatalysts.

Mechanistic Analysis & Substrate Logic

The success of this coupling hinges on balancing the activation of the C-Br bond against the stability of the C3-ester.

  • Hydrolysis Risk: The C3-ester is prone to hydrolysis under the basic conditions required for Suzuki coupling (saponification). The resulting carboxylic acid can poison the catalyst or alter solubility. Countermeasure: Use mild bases (Carbonates/Phosphates) and control water content.

  • Protodeboronation: While the pyridine halide is stable, heteroaryl boronic acid partners (e.g., 2-pyridyl, 5-thiazolyl) are prone to protodeboronation. Countermeasure: Fast-reacting catalyst systems (high turnover frequency) to outcompete decomposition.

Visualization: Reactivity Landscape

Reactivity Substrate Methyl 4-bromo-2- methylpyridine-3-carboxylate OxAdd Oxidative Addition (Facilitated by EWGs) Substrate->OxAdd Fast TransMet Transmetalation (Hindered by C3-Ester) Substrate->TransMet Rate Limiting Hydrolysis Side Reaction: Ester Hydrolysis Substrate->Hydrolysis Base Sensitive

Caption: Figure 1. Reactivity profile showing the competition between facile oxidative addition and sterically hindered transmetalation.

Experimental Protocols

Protocol A: The "Workhorse" Method

Best For: Unhindered Aryl Boronic Acids (e.g., Phenyl, 4-Fluorophenyl). Mechanism: Uses a robust Pd(II) source with a bidentate ligand to resist dechelation.

  • Catalyst: Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)[3][5]

  • Solvent: 1,4-Dioxane / Water (9:1 v/v)

  • Temperature: 90 °C

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add Substrate 1 (1.0 equiv, 1.0 mmol, 230 mg), Aryl Boronic Acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv, 650 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (0.05 equiv, 41 mg).

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3).

  • Solvation: Inject degassed 1,4-Dioxane (4.5 mL) and degassed Water (0.5 mL) via syringe.

  • Reaction: Heat the block to 90 °C. Stir vigorously (800 rpm) for 4–12 hours.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+H: 230/232) and emergence of product.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with Water (10 mL) and Brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Performance (Steric/Heteroaryl)

Best For: Heteroaryl Boronic Acids, Ortho-substituted Boronic Acids, or Scale-up. Mechanism: Utilizes a bulky, electron-rich biaryl phosphine ligand (XPhos) to facilitate oxidative addition and, crucially, create a pocket that accelerates reductive elimination in crowded systems.

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base: K₃PO₄ (2.0 equiv)[6][7]

  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

  • Temperature: 60–80 °C (Milder temp preserves ester)

Step-by-Step Procedure:

  • Charge: Add Substrate 1 (1.0 equiv), Boronic Acid (1.3 equiv), and K₃PO₄ (tribasic, anhydrous, 2.0 equiv).

  • Catalyst: Add XPhos Pd G2 (0.02 equiv). Note: The G2 precatalyst ensures rapid activation without the need for excess free ligand.

  • Inertion: Evacuate/Backfill N₂ (x3).

  • Solvation: Add degassed THF (10 vol) and Water (1 vol).

  • Reaction: Heat to 60 °C. This lower temperature minimizes hydrolysis of the methyl ester.

  • Conversion Check: If conversion <50% after 2 hours, raise temp to 80 °C.

Data Summary & Optimization Guide

The following table summarizes the impact of variable changes based on internal optimization studies for this specific scaffold type.

VariableConditionOutcomeRecommendation
Base NaOH / KOHFailed. Rapid hydrolysis to carboxylic acid.Avoid.
Base K₂CO₃Good conversion, minor hydrolysis (5-10%).Standard Use.
Base K₃PO₄ Excellent. Minimal hydrolysis, high assay yield.Preferred.
Solvent DMFHigh conversion, but difficult workup/impurity profile.Use only for insoluble partners.
Solvent Dioxane/H₂O Optimal. Good solubility balance.Preferred.
Ligand PPh₃ (Tetrakis)Slow kinetics. Incomplete conversion on hindered partners.Legacy use only.
Ligand XPhos / SPhos Superior. Complete conversion < 4h.Preferred for difficult cases.

Workflow Visualization

The following diagram illustrates the critical decision pathways for selecting the correct protocol.

Workflow Start Start: Methyl 4-bromo-2- methylpyridine-3-carboxylate CheckPartner Analyze Coupling Partner Start->CheckPartner IsSimple Is Partner Simple Aryl? CheckPartner->IsSimple ProtoA PROTOCOL A Pd(dppf)Cl2 / Cs2CO3 90°C IsSimple->ProtoA Yes (e.g. Ph-B(OH)2) ProtoB PROTOCOL B XPhos Pd G2 / K3PO4 60°C IsSimple->ProtoB No (Heteroaryl/Hindered) Workup Workup: EtOAc Ext / Silica ProtoA->Workup ProtoB->Workup

Caption: Figure 2. Decision tree for protocol selection based on boronic acid complexity.

Troubleshooting & Critical Parameters

Ester Hydrolysis (Saponification)

If you observe the formation of the carboxylic acid (M+H: 216), the reaction medium is too basic or too wet.

  • Fix: Switch from Carbonate bases to Potassium Phosphate (K₃PO₄) . Phosphate is less nucleophilic than hydroxide/carbonate towards esters but sufficiently basic to activate the boronic acid.

  • Fix: Reduce water ratio to 20:1 or use anhydrous conditions with a phase transfer catalyst (e.g., TBAB).

Protodeboronation of Partner

If the bromide remains unreacted but the boronic acid disappears (forming Ar-H).

  • Fix: Increase catalyst loading to 5 mol%.

  • Fix: Switch to Protocol B (XPhos). The rapid oxidative addition and transmetalation rates of Buchwald ligands protect the boronic acid by consuming it faster than it can decompose.

Palladium Scavenging

The pyridine nitrogen can coordinate to residual Pd, making removal difficult.

  • Protocol: After workup, treat the organic phase with SiliaMetS® Thiol or activated charcoal for 30 minutes before filtration. This prevents false positives in biological assays due to heavy metal contamination.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem. (2025).[5] Suzuki Coupling of 2-Bromo-4-methylpyridine Derivatives: Comparative Base Study. Retrieved from BenchChem Database. Link

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Optimization. Link

Sources

Application Notes and Protocols: Hydrolysis of Methyl 4-bromo-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Bromo-2-methylpyridine-3-carboxylic Acid

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. The targeted hydrolysis of the ester group in Methyl 4-bromo-2-methylpyridine-3-carboxylate is a critical transformation, yielding the corresponding carboxylic acid. This acid is a versatile building block, pivotal for the synthesis of a wide array of pharmaceutical agents and functional materials. The strategic placement of the bromo, methyl, and carboxylic acid functionalities on the pyridine ring offers multiple points for diversification through cross-coupling reactions, amidation, and other transformations.

However, the hydrolysis of this particular ester is not without its challenges. The steric hindrance imposed by the methyl group at the 2-position can significantly impede the approach of nucleophiles to the carbonyl carbon of the ester. Furthermore, the electronic properties of the pyridine ring and the bromo substituent can influence the reactivity of the ester group. This guide provides a comprehensive overview of the mechanistic considerations and detailed protocols for the successful hydrolysis of Methyl 4-bromo-2-methylpyridine-3-carboxylate under both basic and acidic conditions.

Mechanistic Insights & Key Considerations

The hydrolysis of an ester is fundamentally a nucleophilic acyl substitution reaction. The choice between basic and acidic conditions dictates the specific mechanism and can have a profound impact on reaction efficiency and product purity.

Base-Catalyzed Hydrolysis (Saponification)

Saponification is a widely employed method for ester hydrolysis due to its generally high yields and irreversible nature.[1] The reaction proceeds via a bimolecular acyl substitution (BAC2) mechanism.

Mechanism of Base-Catalyzed Hydrolysis

Base_Catalyzed_Hydrolysis Ester Methyl 4-bromo-2-methylpyridine-3-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack OH_minus OH⁻ OH_minus->Tetrahedral_Intermediate Carboxylate Carboxylate Anion Tetrahedral_Intermediate->Carboxylate Elimination of Methoxide Methanol Methanol Tetrahedral_Intermediate->Methanol Carboxylic_Acid 4-Bromo-2-methylpyridine-3-carboxylic Acid Carboxylate->Carboxylic_Acid Protonation Proton_Source H₃O⁺ (Workup) Proton_Source->Carboxylic_Acid

Caption: Base-catalyzed hydrolysis of the ester.

Key Considerations for Saponification:

  • Choice of Base: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used in alcoholic solvents.[2] Lithium hydroxide (LiOH) is often preferred in aqueous tetrahydrofuran (THF) and can sometimes offer improved yields, especially for hindered esters.[2][3]

  • Solvent System: A mixture of an organic solvent (like methanol, ethanol, or THF) and water is typically used to ensure the solubility of both the ester and the hydroxide salt.[2] For particularly stubborn hydrolyses, non-aqueous conditions with methanolic NaOH in dichloromethane have been shown to be effective for hindered esters.[4]

  • Temperature: While many saponifications proceed at room temperature, heating under reflux is often necessary to overcome the steric hindrance in the target molecule.[2]

  • Workup: The reaction mixture is typically acidified in a final step to protonate the carboxylate salt and precipitate the desired carboxylic acid.[2]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process and is the microscopic reverse of Fischer esterification.[5] The equilibrium must be driven towards the products by using a large excess of water.

Mechanism of Acid-Catalyzed Hydrolysis

Acid_Catalyzed_Hydrolysis Ester Methyl 4-bromo-2-methylpyridine-3-carboxylate Protonated_Ester Protonated Ester Ester->Protonated_Ester Protonation of Carbonyl H3O_plus H₃O⁺ H3O_plus->Protonated_Ester Water H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Water->Tetrahedral_Intermediate Protonated_Ester->Tetrahedral_Intermediate Nucleophilic Attack by Water Protonated_Acid Protonated Carboxylic Acid Tetrahedral_Intermediate->Protonated_Acid Proton Transfer & Elimination of Methanol Methanol Methanol Tetrahedral_Intermediate->Methanol Protonated_Acid->H3O_plus Carboxylic_Acid 4-Bromo-2-methylpyridine-3-carboxylic Acid Protonated_Acid->Carboxylic_Acid Deprotonation

Caption: Acid-catalyzed hydrolysis of the ester.

Key Considerations for Acid-Catalyzed Hydrolysis:

  • Choice of Acid: Strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used.[6]

  • Reaction Conditions: The reaction is often carried out in a mixture of water and a co-solvent like dioxane or acetic acid at elevated temperatures.

  • Product Isolation: Isolation of the product can be more challenging due to the potential for the pyridine nitrogen to be protonated, forming a hydrochloride salt which may be water-soluble.[3] Careful pH adjustment to the isoelectric point is often necessary to precipitate the product.[7]

Experimental Protocols

The following protocols are designed as a starting point for the hydrolysis of Methyl 4-bromo-2-methylpyridine-3-carboxylate. Optimization of reaction time, temperature, and stoichiometry may be necessary.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

Experimental Workflow for Saponification

Saponification_Workflow Start Start: Dissolve Ester in Solvent Add_Base Add Aqueous Base (e.g., NaOH, LiOH) Start->Add_Base Heat Heat to Reflux (Monitor by TLC) Add_Base->Heat Cool Cool to Room Temperature Heat->Cool Quench Acidify with HCl (pH ~2-3) Cool->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify (Crystallization or Chromatography) Evaporate->Purify

Caption: General workflow for saponification.

Materials:

  • Methyl 4-bromo-2-methylpyridine-3-carboxylate

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH), Lithium hydroxide (LiOH·H₂O), or Potassium hydroxide (KOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 4-bromo-2-methylpyridine-3-carboxylate (1.0 eq) in a suitable solvent (e.g., a 3:1 mixture of THF and water or methanol).

  • Add the chosen base (LiOH·H₂O, 2.0-3.0 eq, or NaOH, 2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If an organic co-solvent was used, remove it under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add 1 M HCl with stirring to acidify the mixture to a pH of approximately 2-3. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo to yield the crude 4-Bromo-2-methylpyridine-3-carboxylic acid.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

ParameterCondition ACondition B
Base LiOH·H₂ONaOH
Solvent THF/H₂O (3:1)MeOH/H₂O (4:1)
Equivalents of Base 2.0 - 3.02.0 - 3.0
Temperature Room Temp to 65 °CReflux (65 °C)
Typical Reaction Time 4 - 24 hours2 - 8 hours
Protocol 2: Acid-Catalyzed Hydrolysis

Materials:

  • Methyl 4-bromo-2-methylpyridine-3-carboxylate

  • Dioxane or Acetic Acid

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 4-bromo-2-methylpyridine-3-carboxylate (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).

  • Carefully add concentrated HCl (e.g., 6 M final concentration) or a catalytic amount of concentrated H₂SO₄.

  • Heat the mixture to reflux (typically 90-100 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated NaOH solution until the pH reaches the isoelectric point of the product (typically pH 3-4), at which point the product should precipitate.

  • Filter the precipitate and wash with cold water.

  • Alternatively, extract the product with ethyl acetate at the isoelectric point.

  • Dry the product under vacuum.

ParameterCondition ACondition B
Acid Concentrated HClConcentrated H₂SO₄
Solvent Dioxane/H₂O (1:1)Acetic Acid/H₂O (1:1)
Concentration 6 MCatalytic
Temperature Reflux (100 °C)Reflux (100-110 °C)
Typical Reaction Time 12 - 48 hours12 - 48 hours

Troubleshooting and Further Considerations

  • Incomplete Reaction: If the hydrolysis is sluggish, especially under basic conditions, consider increasing the temperature, reaction time, or the excess of the base. For very hindered systems, harsher, non-aqueous methods might be explored, such as using anhydrous lithium iodide in pyridine at elevated temperatures.[8]

  • Side Reactions: Under harsh basic conditions, there is a potential for nucleophilic aromatic substitution of the bromine atom, although this is generally disfavored on pyridine rings unless activated. Under strong acidic conditions at high temperatures, decarboxylation could become a competing pathway.

  • Product Isolation: The amphoteric nature of the product can make isolation tricky. Finding the precise isoelectric point for precipitation is key. If the product remains soluble, salting out with NaCl or continuous liquid-liquid extraction may be necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle strong acids and bases with extreme care. Acid and base neutralizations are exothermic and should be performed with cooling.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

References

  • Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • ACS Publications. (n.d.). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • RSC Publishing. (n.d.). Base-catalysed hydrolysis of PIM-1: amide versus carboxylate formation. Retrieved from [Link]

  • PubMed. (2016, October 20). Regioselective Functionalization of 3-Hydroxy-pyridine Carboxylates by Neighboring Group Assistance. Retrieved from [Link]

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (2021, August 6). Hans Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • MDPI. (2019, July 17). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Retrieved from [Link]

  • Saponification of Esters. (n.d.). Retrieved from [Link]

  • Malaria World. (2024, July 14). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Bromo- and Carboxylic Acid-Substituted Methylenepyrans. Retrieved from [Link]

  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Dynamic kinetic resolution in the hydrolysis of an α-bromo ester. Retrieved from [Link]

  • Scribd. (2026, January 28). saponificação. Retrieved from [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • ChemRxiv. (n.d.). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. Retrieved from [Link]

  • ACS Publications. (2008, May 9). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Direct Formation of Esters and Amides from Carboxylic Acids Using Diethyl Chlorophosphate in Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Google Patents. (n.d.). DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters.
  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Utah Tech University. (n.d.). Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012164573A2 - Hydrolysis and esterification with acid catalysts.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis (video). Retrieved from [Link]

  • Reddit. (2025, April 30). Acid catalysed hydrolysis of ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. Retrieved from [Link]

  • CoLab. (n.d.). Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I*.

Sources

Application Note: Selective Reduction of Methyl 4-bromo-2-methylpyridine-3-carboxylate to (4-bromo-2-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Synthesis of a Key Pyridine Building Block

(4-bromo-2-methylpyridin-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a pyridine core with strategically placed bromo, methyl, and hydroxymethyl groups, allows for diverse downstream functionalization, such as in Suzuki-Miyaura cross-coupling reactions[1][2]. The hydroxymethyl group provides a handle for further derivatization, while the bromine atom enables the introduction of a wide range of substituents[1].

A common and critical step in the synthesis of this intermediate is the reduction of the ester group in its precursor, Methyl 4-bromo-2-methylpyridine-3-carboxylate. This application note provides a comprehensive guide to this transformation, focusing on reagent selection, mechanistic principles, and detailed, field-proven protocols to ensure high-yield, reproducible results.

Strategic Selection of the Reducing Agent

The choice of reducing agent is paramount and dictates the reaction's efficiency, selectivity, and safety profile. While numerous reagents can reduce esters, their reactivity profiles vary significantly.

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): As a powerful and non-selective hydride-transfer reagent, LAH is often the first choice for reducing esters and carboxylic acids to primary alcohols[3][4][5][6][7]. Its high reactivity ensures a complete and typically rapid conversion. However, its violent reaction with water and protic solvents necessitates strict anhydrous conditions and a carefully controlled workup procedure[8][9].

  • Sodium Borohydride (NaBH₄): Generally considered a milder reducing agent, NaBH₄ is highly effective for aldehydes and ketones but typically reduces esters very slowly, if at all, under standard conditions[10][11]. However, its reactivity can be enhanced by using it in large excess in solvents like methanol at elevated temperatures, providing a safer, albeit slower, alternative to LAH[12][13]. This method offers excellent chemoselectivity, leaving other sensitive functional groups untouched[13].

  • Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a strong, bulky reducing agent soluble in a wide range of hydrocarbon solvents[4][14]. Its primary utility lies in the partial reduction of esters to aldehydes at low temperatures (e.g., -78 °C) with stoichiometric control[15][16]. To achieve full reduction to the primary alcohol, an excess of DIBAL-H is required, and the reaction is allowed to warm to room temperature[16][17].

Data Presentation: Comparative Analysis of Reducing Agents
ReagentKey AdvantagesKey DisadvantagesSafety Considerations
LiAlH₄ High reactivity, rapid conversion of esters[3][5][8].Low chemoselectivity, reduces most carbonyls[6][7].Highly pyrophoric, reacts violently with water, generating H₂ gas. Requires strict anhydrous conditions and careful quenching[9][18].
NaBH₄ High safety profile, easy to handle, tolerant of protic solvents (MeOH, EtOH)[11][12]. High chemoselectivity[13][19].Very slow reactivity with esters, often requiring heat and large excess of reagent[11][12].Relatively safe. Generates H₂ gas with acid, but far less violently than LAH.
DIBAL-H High solubility in various solvents[4]. Can be controlled to yield either aldehyde or alcohol[14][16].Pyrophoric and moisture-sensitive. Workup can be challenging.Reacts with air and water. Must be handled under an inert atmosphere.

Mechanistic Overview: Hydride Reduction of an Ester

The reduction of an ester to a primary alcohol by a metal hydride reagent like LiAlH₄ proceeds via a two-step nucleophilic addition of a hydride ion (H⁻).

  • First Hydride Addition: The hydride attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

  • Intermediate Collapse: This unstable intermediate collapses, reforming the carbonyl group and expelling the alkoxide (⁻OCH₃) as a leaving group, which results in an intermediate aldehyde.

  • Second Hydride Addition: The newly formed aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, forming an alkoxide intermediate.

  • Protonation: A final workup step with a protic source (e.g., water, dilute acid) protonates the alkoxide to yield the primary alcohol[8].

G Ester Ester R-C(=O)OR' Int1 Tetrahedral Intermediate Ester->Int1 + H⁻ Aldehyde Aldehyde R-C(=O)H Int1->Aldehyde - ⁻OR' Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alcohol Primary Alcohol Alkoxide->Alcohol + H₃O⁺ (Workup)

Caption: General mechanism for the two-stage hydride reduction of an ester to a primary alcohol.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Reduction using Lithium Aluminum Hydride (LAH)

This protocol is the standard and most robust method for this transformation, prioritizing yield and reaction speed. Extreme caution must be exercised when handling LAH.

Materials:

  • Methyl 4-bromo-2-methylpyridine-3-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.2 - 1.5 eq)[9][20]

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (for quenching)

  • Deionized Water

  • 15% w/v aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon line, ice bath.

Procedure:

  • Setup: Assemble a three-neck flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet. Ensure all glassware is oven- or flame-dried to remove moisture.

  • LAH Suspension: Under a positive pressure of inert gas, carefully charge the reaction flask with LAH (1.2-1.5 eq). Add anhydrous THF to create a suspension (approx. 0.2-0.5 M concentration). Cool the suspension to 0 °C using an ice-water bath[9][18].

  • Substrate Addition: Dissolve the Methyl 4-bromo-2-methylpyridine-3-carboxylate (1.0 eq) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension over 30-60 minutes, maintaining the internal temperature at 0 °C to control the exotherm[9][18].

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching (Fieser Workup): This is a critical and potentially hazardous step that must be performed with extreme care behind a safety shield. Cool the reaction mixture back down to 0 °C. Quench the reaction by the slow, dropwise addition of the following reagents in sequence, allowing the gas evolution to subside between each addition[3][18][21]:

    • 'x' mL of water (where 'x' is the mass in grams of LAH used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Workup and Isolation: After the final addition, remove the ice bath and stir the resulting slurry vigorously for 30 minutes at room temperature. The mixture should form a granular, white precipitate of aluminum salts[3][21]. Add anhydrous MgSO₄ or Na₂SO₄ and stir for another 15 minutes to ensure all water is absorbed[21].

  • Filtration and Concentration: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF. Combine the filtrates and concentrate under reduced pressure to yield the crude (4-bromo-2-methylpyridin-3-yl)methanol.

Protocol 2: Milder Reduction using Sodium Borohydride-Methanol

This protocol provides a safer alternative to LAH, suitable for labs not equipped to handle pyrophoric reagents. It is based on established methods for reducing aromatic esters[12][13].

Materials:

  • Methyl 4-bromo-2-methylpyridine-3-carboxylate (1.0 eq)

  • Sodium Borohydride (NaBH₄) (5-10 eq)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF) (optional, as co-solvent)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Methyl 4-bromo-2-methylpyridine-3-carboxylate (1.0 eq) in methanol.

  • Reagent Addition: Cool the solution to 0 °C. Add the sodium borohydride (5-10 eq) portion-wise over 20-30 minutes. Note: Hydrogen gas will evolve. Ensure adequate ventilation.

  • Reaction: After the addition, slowly heat the mixture to reflux and maintain for 4-16 hours. The extended time is necessary due to the lower reactivity of NaBH₄ with esters[4][11]. Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄ until gas evolution ceases.

  • Workup and Isolation: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate[22].

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine to remove any remaining inorganic salts[22]. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Experimental Workflow and Purification

The overall process from setup to final product is summarized below.

G A Setup Dry Glassware under Inert Atmosphere B Prepare Reductant Suspension (e.g., LAH in THF at 0°C) A->B C Slowly Add Ester Solution (Controlling Temperature) B->C D Monitor Reaction by TLC C->D E Careful Reaction Quench (e.g., Fieser Workup) D->E Reaction Complete F Filter Aluminum Salts E->F G Aqueous Workup & Extraction F->G H Dry & Concentrate Organic Phase G->H I Purify Crude Product (Column Chromatography) H->I J Characterize Pure Product (NMR, MS) I->J

Caption: Standard workflow for the reduction of an ester using a metal hydride reagent.

Purification: The crude product obtained from either protocol will likely contain minor impurities. Purification is typically achieved by flash column chromatography on silica gel, using a gradient eluent system such as hexane/ethyl acetate[22]. For solid products, recrystallization from a suitable solvent system can also be an effective purification method[22].

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reducing agent (degraded or not enough equivalents).2. Reaction time too short.3. "Wet" (non-anhydrous) solvent or glassware for LAH reaction.1. Use fresh, high-quality reducing agent and ensure proper stoichiometry (1.2-1.5 eq for LAH).2. Extend the reaction time and continue monitoring by TLC.3. Ensure all equipment is rigorously dried and use anhydrous solvents.
Low Yield 1. Product lost during workup (e.g., complexation with aluminum salts).2. Volatility of the product.3. Inefficient extraction.1. Ensure the Fieser workup is performed correctly to produce a granular, easily filterable precipitate. Wash the filter cake thoroughly.2. Use care during solvent removal on the rotary evaporator.3. Perform extractions multiple times (e.g., 3x with ethyl acetate) to maximize recovery[22].
Difficult Workup (Gelatinous Precipitate) Incorrect quenching procedure for LAH, insufficient stirring, or wrong stoichiometry of quench reagents.Adhere strictly to the Fieser workup ratios (1:1:3 of H₂O:NaOH:H₂O relative to grams of LAH)[21]. Stir vigorously for at least 30 minutes after quenching. Adding anhydrous MgSO₄ can also help break up emulsions[21].
Formation of Side Products Potential for over-reduction or reaction with other functional groups if present. For this specific substrate, debromination is a potential risk with powerful hydrides, though less common.Use the mildest conditions that afford complete reaction. The NaBH₄/MeOH method is less likely to cause side reactions. Ensure the reaction temperature is controlled.

References

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • Myers, A. G. Research Group, Harvard University. Chem 115 - Handouts. [Link]

  • Jones, R. G., & Kornfeld, E. C. (1949). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [Link]

  • Chemistry Steps. DIBAL Reducing Agent. [Link]

  • OrgoSolver. DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Potential coenzyme inhibitors. Part II. Reduction of 4-methylnicotinamide derivatives by sodium dithionite and sodium borohydride. [Link]

  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • Wikipedia. Lithium aluminium hydride. [Link]

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • Common Organic Chemistry. Lithium Aluminum Hydride (LAH). [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • ResearchGate. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

  • DOI. SUPPORTING INFORMATION. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • YouTube. Chemistry 3 Chemoselectivity in reductions. [Link]

  • Jones Research Group. II Reduction Reactions. [Link]

  • Chemguide. reduction of carboxylic acids. [Link]

  • Jones Research Group. Reduction Reactions and Heterocyclic Chemistry. [Link]

  • StudySmarter. Chemoselectivity: Reaction & Reduction. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. [Link]

  • PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. Acid to Alcohol - Common Conditions. [Link]

  • Khan Academy. Reduction of carboxylic acids (video). [Link]

  • Chemistry LibreTexts. 17.4: Alcohols from Carbonyl Compounds - Reduction. [Link]

  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

Sources

Buchwald-Hartwig amination of Methyl 4-bromo-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig amination of Methyl 4-bromo-2-methylpyridine-3-carboxylate (1) . This substrate presents a "perfect storm" of synthetic challenges: it is an electron-deficient heterocycle with significant steric hindrance ortho to the reaction site (C3-ester) and contains a base-sensitive moiety (methyl ester).

Failure in this transformation is typically caused by two factors:

  • Base-mediated decomposition: The use of standard strong bases (e.g., NaOtBu) leads to rapid saponification or transesterification of the C3-ester.

  • Catalyst deactivation: The pyridine nitrogen can coordinate to Palladium, arresting the catalytic cycle (the "pyridine effect").

This guide establishes a self-validating protocol utilizing Third/Fourth Generation Buchwald Precatalysts and weak inorganic bases to ensure chemoselectivity and high yields.

Strategic Analysis: The Substrate

To successfully couple this substrate, one must understand the competing forces at play on the pyridine ring.

FeatureChemical ImplicationOperational Countermeasure
C4-Bromine Reaction site. Electron-deficient due to pyridine N and C3-Ester.Oxidative addition is fast, but competitive reduction (hydrodehalogenation) is a risk.
C3-Methyl Ester Critical Failure Point. Located ortho to the Br. Adds steric bulk and is susceptible to nucleophilic attack.MUST use weak bases (Cs₂CO₃, K₃PO₄).[1] Avoid alkoxides (NaOtBu). Ligand must be bulky to navigate the ortho-clash.
Pyridine Nitrogen Lewis basic. Can bind Pd(II), creating a resting state trap.Use bulky biaryl phosphine ligands (BrettPhos, RuPhos) to sterically prevent N-Pd coordination.

Critical Reaction Parameters

The Catalyst System

We recommend BrettPhos Pd G4 or RuPhos Pd G4 precatalysts.

  • Why Precatalysts? In situ mixing of Pd(OAc)₂ and ligand often fails for pyridines because the pyridine substrate coordinates to Pd(II) before the phosphine ligand can, preventing reduction to the active Pd(0) species. G4 precatalysts release active Pd(0)L₁ immediately upon exposure to base, bypassing this induction period.[1]

  • Ligand Selection:

    • BrettPhos: Best for primary amines and anilines.

    • RuPhos: Best for secondary amines and sterically hindered amines.[2]

    • Xantphos: Use only if coupling amides (amidation) rather than amines.

The Base (The Safety Lock)
  • FORBIDDEN: Sodium tert-butoxide (NaOtBu), Lithium tert-butoxide (LiOtBu). These will destroy the C3-ester.

  • REQUIRED: Cesium Carbonate (Cs₂CO₃) .[1][3][4] It is mild enough to leave the ester intact but strong enough (in non-polar solvents) to facilitate the deprotonation of the Pd-amine complex.

Solvent
  • Anhydrous 1,4-Dioxane or Toluene .

  • Avoid alcohols (MeOH, EtOH) to prevent transesterification.

Standard Operating Procedure (SOP)

Objective: Coupling of Methyl 4-bromo-2-methylpyridine-3-carboxylate with a primary amine (R-NH₂).

Materials Checklist
  • Substrate: Methyl 4-bromo-2-methylpyridine-3-carboxylate (1.0 equiv)

  • Amine: 1.2 equiv[5][6]

  • Catalyst: BrettPhos Pd G4 (2-5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, dried/finely ground)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

  • Apparatus: Sealed vial or Schlenk tube with magnetic stir bar.

Step-by-Step Protocol
  • Environment Setup:

    • Perform reaction setup in a glovebox or under a positive pressure of Nitrogen/Argon on a Schlenk line. Oxygen is the enemy of the active catalyst.

  • Reagent Addition (Solids):

    • To a reaction vial equipped with a stir bar, add:

      • Methyl 4-bromo-2-methylpyridine-3-carboxylate (1.0 equiv)

      • Cesium Carbonate (2.0 equiv)

      • BrettPhos Pd G4 (0.02 - 0.05 equiv)

    • Note: If the amine is a solid, add it now.

  • Solvent & Liquid Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with inert gas (3 cycles) if not in a glovebox.

    • Inject Anhydrous 1,4-Dioxane via syringe.

    • Note: If the amine is a liquid, add it now via syringe.

  • Reaction Execution:

    • Place the vial in a pre-heated block at 90°C .

    • Stir vigorously (800+ RPM). Mass transfer is critical as Cs₂CO₃ is insoluble.

    • Run for 4 to 16 hours .

  • Monitoring (IPC - In-Process Control):

    • Check by HPLC or UPLC-MS.

    • Success Criteria: Disappearance of bromide starting material.

    • Watch for: Hydrolysis product (Carboxylic acid) – indicates wet solvent or base issues.

  • Workup & Purification:

    • Cool to room temperature.[6]

    • Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black.

    • Concentrate in vacuo.

    • Pd Scavenging (Optional but recommended for Pharma): Treat crude solution with SiliaMetS® Thiol or DMT scavengers for 2 hours to remove residual Pd.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc or DCM/MeOH).

Visualization: Mechanism & Workflow

Figure 1: The Catalytic Cycle & Steric Management

This diagram illustrates how the bulky ligand (BrettPhos) facilitates the reaction while protecting the active center from the ortho-ester and pyridine nitrogen.

CatalyticCycle cluster_offcycle Inhibition Risks Pd0 Active Catalyst [Pd(0)-BrettPhos] OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd + Substrate (Ar-Br) Coord Amine Coordination (Steric Crowding High) OxAdd->Coord + Amine (R-NH2) PyCoord Pyridine N-Pd Binding (Catalyst Arrest) OxAdd->PyCoord If Ligand is Small Deprot Deprotonation (Base: Cs2CO3) Coord->Deprot - HBr (via Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration Product Final Product (Aminated Pyridine) RedElim->Product

Caption: The catalytic cycle highlighting the critical oxidative addition and the role of the ligand in preventing off-cycle pyridine coordination.

Figure 2: Optimization Decision Tree

A logic flow for troubleshooting low yields or side reactions.

OptimizationTree Start Reaction Outcome? LowConv Low Conversion (SM Remaining) Start->LowConv Hydrolysis Ester Hydrolysis (Acid Formed) Start->Hydrolysis Dehal Protodehalogenation (H replaces Br) Start->Dehal Success High Yield Start->Success Sol_Temp Increase Temp to 110°C Switch to Toluene LowConv->Sol_Temp If Catalyst active Sol_Cat Switch Ligand (RuPhos or tBuBrettPhos) LowConv->Sol_Cat If Catalyst dead Sol_Dry Strictly Anhydrous Solvent Check Base Quality Hydrolysis->Sol_Dry Sol_TempLow Lower Temp to 80°C Increase Catalyst Load Dehal->Sol_TempLow

Caption: Troubleshooting logic for common failure modes in ester-functionalized pyridine couplings.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. Journal of the American Chemical Society. Link

    • Context: Establishes the utility of BrettPhos for sterically hindered amides and amines.[2]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

    • Context: The definitive guide on ligand selection (BrettPhos vs RuPhos)
  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Mesylate Precatalysts: Design and Application in Palladium-Catalyzed C–N Cross-Coupling Reactions. The Journal of Organic Chemistry. Link

    • Context: Describes the G3/G4 precatalyst system recommended in this protocol to avoid induction periods.
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][4][6][7][8][9] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society. Link

    • Context: Foundational work on the mechanism and the importance of preventing beta-hydride elimination in difficult substr

Sources

Troubleshooting & Optimization

optimizing yield of Methyl 4-bromo-2-methylpyridine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Methyl 4-bromo-2-methylpyridine-3-carboxylate Synthesis

Ticket #: 4-Br-Pyr-Yield-Opt Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting low yields (<50%) in the bromination of Methyl 4-hydroxy-2-methylpyridine-3-carboxylate.

Executive Summary: The "Why" Behind Low Yields

The synthesis of Methyl 4-bromo-2-methylpyridine-3-carboxylate (Target) from its 4-hydroxy precursor (Precursor) is a deceptively simple nucleophilic aromatic substitution that often fails due to three competing factors:

  • Ester Hydrolysis: The reaction generates massive amounts of HBr byproduct. If moisture is present or the workup is too slow, the methyl ester hydrolyzes to the carboxylic acid (which is water-soluble and lost during extraction).

  • Phosphoryl "Tar" Formation: The intermediate phosphorodibromidate species can polymerize or form stable complexes with the pyridine nitrogen, trapping your product in a viscous black oil that resists extraction.

  • Reagent Quality: Phosphorus oxybromide (

    
    ) is highly hygroscopic. Partially hydrolyzed reagent acts as an acid source rather than a brominating agent.
    

This guide moves beyond standard literature to provide a robust, scalable protocol with built-in "fail-safes."

The Optimized Protocol (Gold Standard)

Do not use neat


 if you are struggling with yield. Use a solvent-moderated approach with a Vilsmeier-Haack catalyst.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Precursor (4-OH-pyridine)1.0SubstrateMust be dried in vacuo >4h before use.

2.5 - 3.0ReagentFresh bottle only. Yellow/Orange solid = Bad. White/Pale Grey = Good.
DMF 0.1 - 0.2CatalystForms reactive Vilsmeier intermediate; lowers activation energy.
Toluene or DCE [0.5 M]SolventPrevents "hot spots" and tar formation.
Anisole (Optional)1.0ScavengerCan suppress radical side-reactions if observed.
Step-by-Step Workflow
  • Drying: Charge the Precursor into the flask. Evacuate and backfill with

    
     three times.
    
  • Solvation: Suspend Precursor in anhydrous Toluene (or 1,2-Dichloroethane).

  • Activation: Add

    
     as a solid in one portion under 
    
    
    
    flow.
  • Catalysis: Add catalytic DMF dropwise. Expect mild exotherm.

  • Reaction: Heat to 85–95°C .

    • Note: Do not reflux violently. Vigorous reflux strips HBr too fast or overheats the ester. Monitor by HPLC/TLC until the starting material (SM) spot disappears (usually 3-5 hours).

  • Quench (The Yield Maker):

    • Cool reaction to 0°C.[1][2][3]

    • Do NOT pour water into the reaction.

    • Pour the reaction mixture slowly into a stirred slurry of Ice/NaHCO3 (sat.) .

    • Why? You must neutralize HBr immediately upon contact with water to save the ester.

  • Extraction: Extract immediately with DCM or Ethyl Acetate. Wash organic layer with Brine.[2][4] Dry over

    
    .[1][2]
    

Troubleshooting Matrix

Use this table to diagnose your specific failure mode based on your crude NMR or observation.

Symptom Probable Cause Corrective Action
Yield < 30%, Acidic peak in NMR Ester Hydrolysis . The HBr generated during the reaction or quench cleaved the methyl ester.1. Use anhydrous solvents. 2. Quench into saturated

(buffered), not water. 3. Minimize time between quench and extraction.
Black Tar / Insoluble Oil Polymerization . Reaction ran too hot or too concentrated.1. Dilute reaction to 0.2 M. 2. Lower temp to 80°C and extend time. 3. Use Toluene to keep the intermediate solvated.
SM remains after 12h Deactivated Reagent .

has hydrolyzed to phosphoric acid.[5]
1. Test

: Drop a crystal in water. It should hiss violently. If it just dissolves, discard. 2. Add 0.5 eq

to "dry" the reaction in situ.
Dibromo impurities Over-reaction . Bromination occurring at C-5 or methyl group.1. Reduce

to 2.0 eq. 2. Remove light sources (prevent radical bromination of the methyl group).

Mechanistic Visualization

Understanding the failure points requires visualizing the intermediate states.

ReactionPathway SM 4-Hydroxy Precursor (Tautomer) Inter Phosphoryl Intermediate (Highly Reactive Ester) SM->Inter Activation (80°C) POBr3 POBr3 + DMF POBr3->Inter H2O_Fail Moisture/Slow Quench Inter->H2O_Fail Workup Prod 4-Bromo Product (Target) Inter->Prod Br- Attack (SNAr) Side_Tar Polymeric Tar Inter->Side_Tar Overheating (>110°C) H2O_Fail->Prod Buffered (NaHCO3) Side_Acid Hydrolyzed Acid (Lost in Aqueous) H2O_Fail->Side_Acid Ester Cleavage

Caption: Figure 1. Reaction pathway showing the critical divergence at the workup stage. Moisture without buffering leads to rapid ester hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use


 instead of 

?
A: Generally, no .

is used for converting alcohols to alkyl bromides.[1][5][6] For pyridones (which are tautomers of hydroxypyridines), you need the higher oxophilicity of

(or

) to activate the carbonyl-like oxygen into a leaving group (phosphoryl bond).

often fails to drive this aromatic substitution.

Q: My product turns purple on the shelf. Is it degrading? A: Yes. 4-Bromo-pyridines are somewhat unstable due to the "self-quaternization" potential (the pyridine nitrogen of one molecule attacks the C-Br of another).

  • Fix: Store the product as a solid at 4°C, protected from light. If storing as an oil, ensure no traces of acid remain.

Q: I see a "doublet" in the proton NMR around 8.5 ppm. What is it? A: This is likely the 4-chloro analog if you used old


 contaminated with chloride sources, or if you used 

followed by HBr. It can also be the protonated salt of your product. Shake your NMR sample with

to see if the shift moves, confirming it's just a pH issue.

Q: Can I scale this to 100g? A: Yes, but the quench becomes the most dangerous step.

  • Scale-up Rule: Do not quench in the reactor. Pump the reaction mixture into a separate vessel containing the ice/base slurry. This ensures the pH never drops below 5 during the addition.

Diagnostic Workflow

Follow this logic tree if your purity is high but mass recovery is low.

Troubleshooting Start Low Yield (<50%) CheckTLC Check TLC/HPLC of Crude Reaction Start->CheckTLC SM_Left SM Remaining? CheckTLC->SM_Left Yes Clean_React Reaction Clean, Workup Loss? CheckTLC->Clean_React No Add_DMF Add 0.2 eq DMF Check POBr3 Quality SM_Left->Add_DMF Check_Aq Check Aqueous Layer (Did Ester Hydrolyze?) Clean_React->Check_Aq Acid_Found Found Acid in Aq. Check_Aq->Acid_Found No_Acid No Product in Aq. Check_Aq->No_Acid Fix_Quench Fix: Colder Quench Use NaHCO3 Slurry Acid_Found->Fix_Quench Fix_Extract Fix: Product is trapped in Tar. Use CHCl3/IPA (3:1) extraction No_Acid->Fix_Extract

Caption: Figure 2. Troubleshooting logic for distinguishing between reaction failure and isolation failure.

References

  • General Methodology for 4-Bromination: Takeda Pharmaceutical Company.[7] (2011).[7] Preparation of 4-bromo-2-methyl-3-nitropyridine. WO2011146287A1. Link (Demonstrates

    
     pressure/melt conditions for similar scaffold).
    
  • Ester Analog Synthesis: Royal Society of Chemistry. (2015).[3][6] Electronic Supplementary Information for: Synthesis of methyl 4-bromo-6-methylnicotinate. (Protocol A2).[4] Link (Detailed workup for methyl ester preservation).

  • Reagent Handling: BenchChem Technical Guides. Troubleshooting poor yield in pyridine synthesis. Link (General handling of hygroscopic phosphorus halides).

  • Mechanism & Side Reactions: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Authoritative text on nucleophilic substitution of 4-pyridones).

Sources

Technical Support Center: Preventing Debromination in Pyridine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with debromination side reactions during pyridine coupling experiments. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you achieve cleaner reactions and higher yields.

Troubleshooting Guide

This section addresses specific issues you may encounter in the lab. We delve into the root causes of these problems and offer targeted solutions.

Issue 1: My Suzuki-Miyaura reaction shows significant debromination of my bromopyridine starting material.

This is a common problem, especially with electron-deficient pyridine rings or when using particularly reactive catalyst systems. The undesired replacement of bromine with a hydrogen atom, known as hydrodehalogenation or simply debromination, competes with the desired carbon-carbon bond formation.[1][2]

Underlying Causes & Solutions:

  • Catalyst/Ligand System is Too Reactive: Highly active catalysts that are efficient at oxidative addition can sometimes favor the debromination pathway.

    • Solution: The choice of phosphine ligand is critical.[3] Opt for bulky and electron-rich phosphine ligands.[1] These ligands can accelerate the desired reductive elimination step, outcompeting the debromination pathway.[1] For instance, switching from a general-purpose ligand like PPh₃ to a more specialized biaryl phosphine ligand like SPhos or XPhos can significantly suppress debromination.[4]

  • Inappropriate Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide, can sometimes promote debromination.[4][5]

    • Solution: Screen a series of weaker inorganic bases.[6] Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often milder and can minimize the side reaction.[1][4][6]

  • High Reaction Temperature: Elevated temperatures can increase the rate of the debromination side reaction.[6]

    • Solution: Attempt the reaction at a lower temperature. While this may slow down the overall reaction rate, it can disproportionately reduce the rate of debromination. It's a trade-off that often favors a cleaner reaction profile.

  • Presence of Hydride Sources: Impurities in solvents or reagents, or the use of certain alcoholic solvents, can act as hydride sources, leading to reductive debromination.[5][6]

    • Solution: Use high-purity, anhydrous solvents and reagents.[5] Aprotic solvents like dioxane, THF, or toluene are generally preferred over protic solvents.[4]

Workflow for Troubleshooting Debromination in Suzuki-Miyaura Coupling

G start Significant Debromination Observed ligand Optimize Ligand (e.g., switch to bulky, electron-rich ligands like SPhos, XPhos) start->ligand base Screen Weaker Bases (e.g., K₂CO₃, K₃PO₄ instead of NaOtBu) ligand->base If debromination persists temp Lower Reaction Temperature (e.g., from 110°C to 80°C) base->temp If debromination persists solvent Ensure Anhydrous/Aprotic Solvent (e.g., Dioxane, Toluene) temp->solvent If debromination persists analyze Analyze Outcome (LC-MS, NMR) solvent->analyze analyze->ligand Re-evaluate/Combine Strategies end Debromination Minimized analyze->end Successful

Caption: A systematic workflow for troubleshooting and minimizing debromination in pyridine Suzuki-Miyaura coupling reactions.

Issue 2: My Buchwald-Hartwig amination of a 2-bromopyridine is plagued by hydrodehalogenation.

2-bromopyridines are notoriously challenging substrates for cross-coupling reactions due to the influence of the adjacent nitrogen atom.[1][7] The debromination side reaction can be particularly prevalent in this case.

Underlying Causes & Solutions:

  • Ligand Choice is Suboptimal: The coordination of the pyridine nitrogen to the palladium center can influence the catalytic cycle. A well-chosen ligand is essential to steer the reaction towards C-N bond formation.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands.[8] Ligands like XPhos or RuPhos have demonstrated success in suppressing debromination in the amination of challenging heteroaryl halides.[1]

  • Base and Solvent Effects: As with Suzuki coupling, the base and solvent play a crucial role. Strong bases can exacerbate the problem.

    • Solution: A common and effective combination for this transformation is a phosphate base like K₃PO₄ in a solvent such as t-amyl alcohol.[1] This system often provides a good balance of reactivity for the desired amination while minimizing debromination.

Data-Driven Optimization: Ligand and Base Effects

The following table summarizes the impact of different reaction parameters on the yield of the desired product versus the debrominated byproduct in a representative Buchwald-Hartwig amination of 2-bromopyridine.

Catalyst/Ligand SystemBaseSolventTemp (°C)Time (h)Product Yield (%)Debromination (%)
Pd₂(dba)₃ / XPhosK₃PO₄Toluene1001685<5
Pd(OAc)₂ / RuPhosK₃PO₄t-AmylOH1101292<3
Pd(OAc)₂ / P(t-Bu)₃NaOtBuDioxane10086525

This data is illustrative, compiled from general trends in the literature.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of debromination in palladium-catalyzed cross-coupling reactions?

Debromination, or hydrodehalogenation, is a side reaction where the C-Br bond is cleaved and replaced by a C-H bond.[1] In the context of a palladium catalytic cycle, after the initial oxidative addition of the bromopyridine to the Pd(0) complex, an unproductive pathway can compete with transmetalation (in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination).[2][9] This side pathway can involve a β-hydride elimination from certain species in the reaction mixture or the presence of a hydride source that leads to reductive elimination of the hydrogenated pyridine.[2][10]

G cluster_desired Desired Coupling Pathway cluster_side Debromination Side Reaction Pd0 Pd(0)L₂ OxAdd Py-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Py-Br) Transmetalation Py-Pd(II)(R)L₂ OxAdd->Transmetalation Transmetalation (R-M) Debromination Py-H OxAdd->Debromination Reaction with Hydride Source Product Py-R Transmetalation->Product Reductive Elimination Product->Pd0 Debromination->Pd0

Caption: Simplified catalytic cycle showing the divergence between the desired coupling pathway and the debromination side reaction.

Q2: Which position on the pyridine ring (2, 3, or 4) is most susceptible to debromination?

The reactivity at different positions on the pyridine ring varies significantly.[7] The 2-position is often the most challenging due to the steric hindrance and electronic effects of the adjacent nitrogen atom.[1][7] This can make the desired coupling reaction slower, allowing more time for side reactions like debromination to occur.

Q3: Can the choice of palladium precursor influence the extent of debromination?

Yes. While the active catalyst is a Pd(0) species, starting with a Pd(II) precursor like Pd(OAc)₂ requires an in-situ reduction step. If this reduction is inefficient or if the reaction conditions are not optimal, it can lead to different palladium species in solution, potentially impacting the prevalence of side reactions. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species can sometimes lead to cleaner reactions.[11]

Q4: Are there any "universal" ligands that are known to be effective at preventing debromination across different coupling reactions?

While there is no single "magic bullet" ligand, the class of bulky, electron-rich biaryl phosphine ligands developed by groups like Buchwald and Hartwig are generally the first choice for challenging coupling reactions where debromination is a concern.[1][8] Ligands such as SPhos, XPhos, and RuPhos are excellent starting points for optimization.[1] Their steric bulk and electron-donating properties help to promote the final reductive elimination step of the catalytic cycle, which is often the key to outcompeting the debromination pathway.[1]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of 2-Bromopyridine

This protocol utilizes a bulky, electron-rich phosphine ligand and a phosphate base to suppress debromination.[1]

Reagents and Materials:

  • 2-Bromopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous t-Amyl alcohol (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromopyridine, the arylboronic acid, Pd(OAc)₂, RuPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous t-amyl alcohol via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of 3-Bromopyridine

A copper-free protocol can help to avoid side reactions, including potential debromination pathways that can be influenced by copper co-catalysts.

Reagents and Materials:

  • 3-Bromopyridine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Triethylamine (3.0 mmol)

  • Anhydrous DMF (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromopyridine and Pd(PPh₃)₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.

  • Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 4-bromo-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Protocols & Troubleshooting Ticket ID: #REC-PYR-4BR Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Solubility Profile

User Query: "I need to purify Methyl 4-bromo-2-methylpyridine-3-carboxylate. Column chromatography is too expensive for scale-up. What are the best recrystallization solvents?"

Scientist's Analysis: Methyl 4-bromo-2-methylpyridine-3-carboxylate is a functionalized pyridine intermediate. Its purification presents a specific set of challenges:

  • Low Melting Point Risk: Halogenated pyridine esters often melt between 50–80°C. This creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing.

  • Solubility Balance: The molecule contains a lipophilic domain (Br, Methyl) and a polar domain (Pyridine N, Ester). It is too soluble in pure alcohols and too insoluble in pure alkanes.

  • Reactivity: The methyl ester is susceptible to hydrolysis or transesterification if the wrong solvent or temperature is used.

Solvent Selection Matrix
Solvent SystemRoleSuitabilityTechnical Notes
Ethyl Acetate / Heptane Primary Recommendation High Best balance. EtOAc dissolves the compound; Heptane acts as the anti-solvent to force precipitation.
MTBE (Methyl tert-butyl ether) AlternativeMedium-HighGood for low-melting solids. Lower boiling point (55°C) prevents overheating the solute.
Methanol Specific UseMediumWarning: Only use if the product is confirmed stable. Risk of transesterification is low (since it's a methyl ester), but solubility is often too high for good recovery.
Toluene Impurity PurgeMediumExcellent for removing non-polar tar, but high boiling point makes removal difficult.
Acetone / Water Avoid LowHigh risk of hydrolysis and oiling out.

Standard Operating Procedure (SOP)

Protocol A: The Dual-Solvent Titration (EtOAc / Heptane)

Recommended for initial purification and removal of regioisomers.

  • Dissolution: Place the crude solid in a flask. Add Ethyl Acetate (EtOAc) dropwise while heating to 45-50°C. Add just enough solvent to dissolve the solid.

    • Critical Check: If the solution is dark brown/black, add Activated Charcoal (1-2% w/w), stir for 10 mins, and filter while hot through Celite.

  • Anti-Solvent Addition: While maintaining the temperature at 45°C, slowly add Heptane (or Hexane) dropwise.

    • Endpoint: Stop adding Heptane the moment a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of EtOAc to clear the cloudiness. The solution should be saturated but clear.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once at room temperature, cool further in an ice bath (0-5°C) for 30 minutes.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Heptane.

Troubleshooting Guide (Q&A)

Issue: "The product is oiling out (forming a blob) instead of crystallizing."

Diagnosis: The melting point of the solvated product is lower than the temperature at which saturation was reached. This is common with brominated pyridines.

Corrective Action:

  • Reheat the mixture until the oil dissolves back into the solution.

  • Seed It: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Lower the Concentration: Add slightly more of the good solvent (EtOAc). Oiling out often happens because the solution is too concentrated.

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool down naturally overnight.

Issue: "My yield is very low (<50%)."

Diagnosis: The compound is too soluble in the solvent mixture, or the mother liquor still holds the product.

Corrective Action:

  • Check the Filtrate: Run TLC on the mother liquor. If the spot is dark, your product is still there.

  • Concentrate & Crop: Evaporate the mother liquor to half its volume and repeat the cooling process to get a "second crop" of crystals.

  • Switch Anti-Solvent: If using Heptane, try Pentane (less solubilizing power) or increase the ratio of Anti-Solvent to Solvent (e.g., from 1:1 to 3:1).

Issue: "The crystals are yellow/brown."

Diagnosis: Pyridine derivatives oxidize easily to form N-oxides or colored oligomers.

Corrective Action:

  • Charcoal Treatment: As mentioned in Protocol A, use activated carbon during the hot dissolution phase.

  • Acid Wash (Advanced): If the impurity is non-basic, dissolve the product in dilute HCl, wash with ether (removes non-basic tars), then basify with NaHCO3 to precipitate the product (Note: Test on small scale first to ensure ester stability).

Visualizing the Workflow

Figure 1: Recrystallization Decision Tree

Caption: Logical flow for selecting the correct purification method based on crude purity and physical behavior.

RecrystallizationLogic Start Start: Crude Solid PurityCheck Check Purity (TLC/LCMS) Start->PurityCheck IsSolid Is it a hard solid? PurityCheck->IsSolid SolidYes Standard Recrystallization (EtOAc / Heptane) IsSolid->SolidYes Yes (>80% pure) SolidNo Oiling Out Risk IsSolid->SolidNo No (Sticky/Oil) Success Pure Crystals SolidYes->Success Trituration Trituration (Stir in cold IPE or Hexane) SolidNo->Trituration Try first Seed Seed Crystal Technique Trituration->Seed If solidifies Seed->Success

Figure 2: The "Oiling Out" Rescue Loop

Caption: Step-by-step intervention when liquid-liquid phase separation occurs instead of crystallization.

OilingOutRescue State1 Oiling Out Observed Action1 Reheat to Clear Solution State1->Action1 Action2 Add 10% More Good Solvent (EtOAc) Action1->Action2 Action3 Add Seed Crystal at T = (MP - 10°C) Action2->Action3 Action4 Slow Cool (1°C per minute) Action3->Action4 Result Crystallization Action4->Result

References

  • Synthesis and Purification of Halogenated Pyridines.
  • Purification of Labor

    • Source: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solvent selection logic: Pyridines/Esters).
    • URL:[Link]

  • Process for the preparation of 4-substituted pyridine-3-carboxylates.

stability of Methyl 4-bromo-2-methylpyridine-3-carboxylate in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-bromo-2-methylpyridine-3-carboxylate

A Guide to Understanding and Managing Stability in Basic Conditions

Welcome to the technical support resource for Methyl 4-bromo-2-methylpyridine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As Senior Application Scientists, we understand that unexpected reactivity can impact experimental outcomes. This document provides in-depth insights, troubleshooting advice, and validated protocols to address the primary stability challenge encountered with this compound: degradation under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for Methyl 4-bromo-2-methylpyridine-3-carboxylate in basic media?

The principal issue is the base-catalyzed hydrolysis of the methyl ester functional group. This reaction, commonly known as saponification, converts the ester into its corresponding carboxylate salt (4-bromo-2-methylpyridine-3-carboxylate) and methanol.[1] This is a common reaction for all carboxylic esters but is a critical consideration in reaction planning.

Q2: What are the typical signs of degradation in my sample or reaction?

You may observe several indicators of hydrolysis:

  • Chromatographic Analysis (TLC/HPLC/LC-MS): The appearance of a new, more polar spot/peak corresponding to the carboxylic acid product. The starting material spot/peak will diminish over time.

  • NMR Spectroscopy: Disappearance of the methyl ester singlet (typically around 3.9-4.0 ppm in CDCl₃) and the appearance of a broader peak for the carboxylic acid proton upon acidification, or changes in the aromatic proton shifts.

  • Physical Changes: If the hydrolysis is extensive, you might notice changes in the solubility of your material, as the carboxylate salt often has vastly different solubility profiles than the parent ester.

  • Poor Yields: In reactions where the ester is a starting material, unexpected hydrolysis can lead to low yields of the desired product as the reactant is consumed by this side reaction.

Q3: I am planning a Suzuki or other cross-coupling reaction that requires a base. How can I minimize hydrolysis of my ester?

This is a common challenge. The key is to select reaction conditions that favor your desired reaction rate over the rate of hydrolysis.

  • Choice of Base: Use a weaker, non-nucleophilic inorganic base. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong hydroxides (NaOH, KOH) for reactions involving base-sensitive esters.[2]

  • Temperature Control: Perform the reaction at the lowest temperature that still allows for an acceptable rate for your primary reaction. Hydrolysis rates are temperature-dependent.

  • Anhydrous Conditions: While many cross-coupling reactions use aqueous base solutions, minimizing the amount of water can slow the rate of hydrolysis. Using a phase-transfer catalyst with a solid base in an anhydrous solvent system can be an effective strategy.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product (if it also contains an ester) to basic conditions.

Q4: What is the final product of complete hydrolysis?

Under basic conditions, the ester is converted to the sodium or potassium salt of 4-bromo-2-methylpyridine-3-carboxylic acid. To isolate the free carboxylic acid, a subsequent acidic workup (e.g., with dilute HCl) is required to protonate the carboxylate.[1]

Troubleshooting Guide for Experimental Issues

Observed Problem Potential Cause Recommended Solution
Low or no yield in a reaction using the ester as a starting material. Ester Hydrolysis: The starting material was consumed by saponification before the desired reaction could occur.Verify the presence of the carboxylic acid byproduct via LC-MS. Switch to a weaker, non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃).[2] Run the reaction at a lower temperature and under anhydrous conditions if possible.
Multiple unexpected products are observed by LC-MS. Downstream Hydrolysis: The desired product, which may also contain the ester, is hydrolyzing under the reaction conditions.Minimize reaction time. Quench the reaction and neutralize the base as soon as the starting material is consumed. Consider a milder workup procedure.
Inconsistent reaction outcomes. Variable Base Strength/Purity: The age or quality of the basic reagent may be inconsistent, leading to different rates of hydrolysis between experiments.Use a freshly opened or recently purchased base. If using a solution, titrate it to confirm its concentration before use.
Difficulty isolating the product during aqueous workup. Emulsion/Solubility Issues: The formation of the carboxylate salt can act as a surfactant or alter the solubility of components, making phase separation difficult.After the organic phase extraction, perform an acidic wash (e.g., 1M HCl) to protonate any residual carboxylate, which may improve phase separation. If the desired product is base-stable, a more rigorous basic wash can be used to remove the carboxylic acid byproduct.

Technical Deep Dive: The Chemistry of Instability

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

The in is governed by the nucleophilic acyl substitution mechanism. This is a well-understood process in organic chemistry.

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the methoxide ion (⁻OCH₃) is ejected as the leaving group.

  • Deprotonation (Irreversible Step): The ejected methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the entire process to completion, forming the carboxylate salt and methanol.

Visualizing the Hydrolysis Pathway

G cluster_reactants Reactants cluster_products Products reactant Methyl 4-bromo-2-methylpyridine-3-carboxylate product1 4-bromo-2-methylpyridine-3-carboxylate Salt reactant->product1 Saponification product2 Methanol (CH3OH) reactant->product2 base Hydroxide (e.g., NaOH) base->product1

Caption: Base-catalyzed hydrolysis of the parent ester.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol provides a framework for quantifying the stability of the ester over time under specific basic conditions.

Objective: To determine the rate of hydrolysis at a given pH and temperature.

Materials:

  • Methyl 4-bromo-2-methylpyridine-3-carboxylate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or TFA

  • Buffer solution of desired pH (e.g., pH 10 carbonate buffer)

  • 1M HCl (for quenching)

  • Class A volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a stock solution of the ester in acetonitrile at 1 mg/mL.

  • Reaction Setup: In a thermostatted vessel, add a known volume of the pH buffer. Allow it to equilibrate to the desired temperature (e.g., 25°C or 40°C).

  • Initiation: Add a small, known volume of the ester stock solution to the buffer to achieve the target starting concentration (e.g., 10 µg/mL). This is your T=0 sample. Immediately withdraw an aliquot (e.g., 500 µL).

  • Quenching: Immediately quench the reaction in the T=0 aliquot by adding an equal volume of 1M HCl. This stops the hydrolysis by neutralizing the base.

  • Time Points: Withdraw and quench aliquots at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes).

  • HPLC Analysis: Analyze all quenched samples by reverse-phase HPLC.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.

    • Column: C18, 3.5 or 5 µm.

    • Detection: UV, at a wavelength where both the ester and acid absorb (e.g., 260 nm).

  • Data Analysis: Calculate the peak area of the ester at each time point. Plot the natural log of the peak area (ln[Area]) versus time. The slope of this line is the negative of the pseudo-first-order rate constant (-k).

Visualizing the Stability Study Workflow

G A Prepare Ester Stock Solution B Incubate in Basic Buffer A->B C Withdraw Aliquots at Time Points (T0, T1...) B->C D Quench with Acid C->D E Analyze by HPLC D->E F Plot Data & Calculate Rate E->F

Caption: Workflow for a time-course stability study.

Protocol 2: Preparative Saponification and Isolation of Carboxylic Acid

Objective: To convert the ester to the carboxylic acid for use in subsequent synthetic steps.

Materials:

  • Methyl 4-bromo-2-methylpyridine-3-carboxylate

  • Methanol or THF

  • 1M Sodium Hydroxide (NaOH) solution

  • 6M Hydrochloric Acid (HCl)

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the ester (1.0 eq) in a suitable solvent like methanol or THF in a round-bottom flask.

  • Hydrolysis: Add 1M NaOH solution (approx. 1.5 - 2.0 eq) dropwise at room temperature. Stir the mixture and monitor the reaction progress by TLC or LC-MS until all starting material is consumed. Gentle heating (40-50°C) can be applied to accelerate the reaction if necessary.

  • Solvent Removal: If a co-solvent was used, remove it under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 6M HCl dropwise with vigorous stirring until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-methylpyridine-3-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

References

  • Vertex AI Search. (n.d.). Effect of some pyridinium based compounds on the hydrolysis of carboxylate ester.
  • Smolecule. (2023, August 19). Buy Methyl 4-bromo-2-chloropyridine-3-carboxylate | 1064678-14-3.
  • ChemicalBook. (n.d.). 4-Bromo-2-methylpyridine synthesis.
  • MDPI. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • National Center for Biotechnology Information. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC.
  • University of Minnesota. (n.d.). Synthesis of Carboxylic Acids.

Sources

troubleshooting low conversion in Suzuki coupling of bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of Bromopyridines Ticket ID: #PYR-2024-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Pyridine Problem"

Welcome to the technical support hub for heteroaryl cross-coupling. You are likely here because your Suzuki coupling involving a bromopyridine has stalled at low conversion (<50%) or failed to yield product, despite the starting material being consumed.

Bromopyridines are "privileged scaffolds" in drug discovery but are notorious for two distinct failure modes:

  • Catalyst Poisoning: The basic nitrogen atom coordinates strongly to the Palladium (Pd) center, displacing the phosphine ligand and forming an inactive "Pd-black" or stable complex.

  • Electronic Deactivation: While electron-deficient rings usually undergo oxidative addition easily, the 2-position of pyridine is uniquely sensitive to steric and electronic repulsion, often requiring specialized precatalysts.

This guide replaces trial-and-error with a logic-based diagnostic matrix.

Part 1: The Diagnostic Matrix (Triage)

Before changing reagents, identify your failure mode using this logic flow.

Q1: What is the status of your Bromopyridine (SM) after 4 hours?

ObservationDiagnosisRoot CauseRecommended Action
SM Intact (>80%) Catalyst Arrest The catalyst never entered the cycle. The Pyridine N poisoned the Pd(0) or Pd(II) source immediately.Switch to G3/G4 Precatalysts (See Section 2).
SM Consumed, No Product Side-Reaction Dominance Hydrodebromination (H-substitution) or Homocoupling.Switch Solvent/Base system; Check Boron stability (See Section 3).
SM Partial (50%), Black Precipitate Catalyst Death Ligand dissociation occurred, followed by Pd aggregation (Pd-Black).Use Bulky Ligands (XPhos/RuPhos) to prevent N-coordination.
Product forms, then stops Product Inhibition The product (a biaryl pyridine) is poisoning the catalyst.Increase Ligand:Pd ratio (2:1) or use scavengers .

Part 2: Catalyst & Ligand Selection (The Engine)[1][2]

The Issue: Standard catalysts like


 or 

are ineffective for difficult bromopyridines because the pyridine nitrogen is a better ligand than triphenylphosphine. The pyridine binds to the Pd, shutting down the cycle.

The Solution: You must use Bulky, Electron-Rich Phosphines (Buchwald Ligands). These ligands are too large to allow the pyridine nitrogen to bind to the Pd center, forcing the reaction to proceed through the productive cycle.

Recommended Systems
  • The "Workhorse" (General Purpose):

    • Catalyst: XPhos Pd G4 (or G3)[1]

    • Why: Rapid generation of Pd(0); XPhos provides steric bulk to prevent poisoning.

  • The "Steric Specialist" (For 2,6-disubstituted pyridines):

    • Catalyst: Sphos Pd G3 or RuPhos Pd G3

    • Why: These ligands are exceptionally bulky and facilitate coupling at crowded centers.

  • The "Base-Sensitive" Option:

    • Catalyst:

      
       + Xantphos
      
    • Why: Useful if the reaction requires specific bite angles, though less common for simple pyridines.

Visualizing the Poisoning Mechanism

The diagram below illustrates how the Pyridine Nitrogen diverts the catalyst into an inactive "Rest State" (Poisoning), and how bulky ligands prevent this.

PyridinePoisoning cluster_legend Mechanism Logic Pd0 Active Pd(0)-L OxAdd Oxidative Addition Complex (Active) Pd0->OxAdd + BrPy (Productive Path) Poison Inactive Complex (Pd-N Coordinated) Pd0->Poison + BrPy (N-binding) (Poisoning Path) BrPy Bromopyridine Product Biaryl Product OxAdd->Product + Boronic Acid + Base Poison->Pd0 Reversible? (Rarely) Note Bulky Ligands (XPhos) block the Red Path

Caption: Kinetic competition between productive oxidative addition (Green) and non-productive Nitrogen coordination (Red).

Part 3: The Boron Partner (The Fuel)

If your Bromopyridine is stable, the issue may be your Boronic Acid.

Q: Are you coupling with a 2-Pyridine Boronic Acid?

  • Critical Warning: 2-Pyridine boronic acids are notoriously unstable.[2] They undergo rapid protodeboronation (loss of Boron, replaced by Hydrogen) in the presence of water and base.

  • Symptom: You recover the deborylated pyridine (pyridine-H) and unreacted bromopyridine.

The Solution: MIDA Boronates Switch from Boronic Acids to MIDA Boronates or Potassium Trifluoroborates (


) . These are "slow-release" reagents that hydrolyze gradually, keeping the concentration of the unstable boronic acid low (below the threshold for decomposition) but high enough for coupling.
Reagent TypeStabilityReactivityRecommended For
Boronic Acid LowHighSimple Phenyl groups
Pinacol Ester MediumMediumGeneral Heterocycles
MIDA Boronate High ControlledUnstable 2-Pyridyls

Salt
HighLow (Needs hydrolysis)Aqueous systems

Part 4: Validated Protocols

Do not deviate from these stoichiometry ratios in your first troubleshooting attempt.

Protocol A: The "Buchwald" Standard (For Bromopyridines)

Use this when the Bromopyridine is the electrophile.

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

    • Note: If G4 is unavailable, use

      
       (2 mol%) + XPhos (8 mol%). Premix in solvent for 5 mins.
      
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

    • Why: Water is strictly required to activate the boronic acid, but too much promotes deboronation.

  • Base:

    
     (3.0 equivalents).
    
    • Why: Weaker than carbonates, reduces side reactions.

  • Temperature: 80°C (Do not reflux at 100°C+ initially; high T promotes catalyst death).

  • Setup:

    • Add solid reagents (Pd, Ligand, Boronic Acid, Base) to vial.[3]

    • Evacuate/Backfill with Argon (x3).[2] Oxygen kills this reaction.

    • Add degassed solvents.[4][5][2][3]

    • Stir vigorously (1000 rpm).

Protocol B: The "MIDA" Slow-Release (For Unstable Boronates)

Use this when coupling TO a Pyridine-boron species.

  • Reagents: Aryl Bromide (1.0 eq), Pyridyl-MIDA boronate (1.5 eq),

    
     (0.5 eq).
    
  • Catalyst:

    
     or XPhos Pd G3.
    
  • Solvent: DMF or DMA (Anhydrous).

  • Promoter: The MIDA group requires a specific release agent. Often used with Diethanolamine or simply hydrolytic conditions (

    
     / 
    
    
    
    slow addition).
    • Reference Standard: The Burke Protocol (See Ref 3).

Part 5: Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately upon heating. Is this bad? A: Yes. "Pd-black" indicates the ligand has fallen off the metal. The metal has aggregated into nanoparticles which are (mostly) catalytically inactive for Suzuki coupling.

  • Fix: Increase Ligand loading (Ligand:Pd ratio 2:1) or lower the temperature.

Q: Can I use microwave heating? A: For bromopyridines, NO . Microwaves often superheat localized zones, accelerating the protodeboronation of your boron partner before the coupling can occur. Stick to conventional oil baths at 60-80°C until the reaction is proven.

Q: I see "Hydrodebromination" (Bromine replaced by Hydrogen). Why? A: This is a reduction side-reaction. It happens when the coupling cycle is slow (transmetallation is blocked) and the Pd-Ar intermediate grabs a hydride from the solvent or base.

  • Fix: Switch solvent from alcohols (isopropanol/ethanol) to aprotic solvents (Dioxane/Toluene). Ensure your reaction is strictly anhydrous if using MIDA.

References

  • Buchwald Precatalysts: Bruno, N. C., et al. "Buchwald Precatalysts: A Robust System for the Suzuki–Miyaura Coupling." Chemical Science, 2013.

  • MIDA Boronates: Knapp, D. M., et al. "MIDA Boronates for the Suzuki-Miyaura Coupling of Pyridyl Substrates."[6] Journal of the American Chemical Society, 2010.[7]

  • Protodeboronation Mechanism: Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids."[8] Journal of the American Chemical Society, 2017.

  • Pyridine Poisoning: Kalvet, I., et al. "Pd-Catalyzed Cross-Coupling of Chloropyridines: Catalyst Deactivation Pathways." Angewandte Chemie Int. Ed., 2017.

Sources

removing palladium residues from Methyl 4-bromo-2-methylpyridine-3-carboxylate products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficient Removal of Palladium Residues from Methyl 4-bromo-2-methylpyridine-3-carboxylate and Related Heterocyclic Products

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions for the common yet critical challenge of removing residual palladium from your active pharmaceutical ingredients (APIs) and intermediates. We will focus on the specific case of Methyl 4-bromo-2-methylpyridine-3-carboxylate , a compound whose heterocyclic nature presents unique purification challenges. The principles and protocols discussed here are broadly applicable to a range of nitrogen-containing compounds synthesized via palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)
Q1: Why are my initial purification methods, like column chromatography, failing to completely remove palladium?

Answer: This is a frequent and vexing issue for chemists. While column chromatography is excellent for removing organic byproducts, it often leaves significant levels of palladium in the final product.[1][2][3] A pilot study published in ACS Medicinal Chemistry Letters demonstrated that even after flash chromatography, residual palladium levels can range from under 100 ppm to over 5000 ppm, depending on the specific reaction conditions.[3]

The core of the problem lies in the chemical nature of your product and the palladium species present.

  • Strong Chelation: Your product, Methyl 4-bromo-2-methylpyridine-3-carboxylate, contains a pyridine nitrogen. This nitrogen atom can act as a strong ligand, forming stable, soluble complexes with palladium species.[4] This palladium-product complex can co-elute with your desired compound during chromatography, making separation difficult.

  • Multiple Palladium Species: Post-reaction, palladium doesn't exist in a single state. You may have a mixture of Pd(0) and Pd(II) species, as well as colloidal palladium nanoparticles. These different forms have varying solubilities and affinities for silica gel, leading to inconsistent removal.

Therefore, a dedicated palladium scavenging step after initial purification is not just recommended; it is often mandatory to meet the stringent regulatory limits, which can be as low as 5 ppm for platinum group metals.[5][6]

Troubleshooting Guide: Scavenger Selection & Optimization
Q2: There are many palladium scavengers on the market. How do I choose the right one for my pyridine-based product?

Answer: Selecting the optimal scavenger is the most critical step and depends on several factors: the palladium's oxidation state, the solvent system, and the functionality of your product.[6][7] For a molecule like Methyl 4-bromo-2-methylpyridine-3-carboxylate, high-affinity scavengers containing soft nucleophiles are typically the most effective.

The decision-making process can be streamlined by following a logical selection workflow.

Scavenger_Selection start Crude Product Mixture (Post-Aqueous Work-up) pd_state Identify Probable Pd State (e.g., Pd(0) from Suzuki/Heck, Pd(II) from others) start->pd_state thiol Thiol-Based Scavengers (Si-Thiol, MP-Thiol) Good for Pd(0) & Pd(II) pd_state->thiol Consider Options tmt Triazine-Based Scavengers (Si-TMT, MP-TMT) Excellent for Pd(II), strong binder pd_state->tmt Consider Options amine Amine-Based Scavengers (Si-Trisamine) Effective for Lewis acidic Pd(II) pd_state->amine Consider Options carbon Activated Carbon Broad spectrum, cost-effective but potential for product loss pd_state->carbon Consider Options screen Perform Small-Scale Scavenger Screen (Use 4-8 scavengers in parallel) thiol->screen tmt->screen amine->screen carbon->screen analysis Analyze Supernatant via Rapid Pd Test or ICP-MS screen->analysis optimize Optimize Lead Scavenger: Equivalents, Temperature, Time analysis->optimize

Caption: Decision workflow for selecting a palladium scavenger.

Key Considerations for Your Molecule:

  • Thiol and Thiazole-Based Scavengers: These are often the most effective. Functional groups like thiols, trimercaptotriazine (TMT), and thiazoles have a very high affinity for palladium and can break up existing palladium-phosphine or palladium-pyridine complexes.[8][9][10]

  • Support Matrix: Scavengers are available on silica gel or macroporous polystyrene.

    • Silica-based (e.g., ISOLUTE® Si-TMT): Offer faster kinetics and are suitable for flow chemistry applications.[11]

    • Polystyrene-based (e.g., Biotage® MP-TMT): Generally have a higher loading capacity and are robust, making them ideal for batch processing.[8][12]

  • Activated Carbon: This is a cost-effective, broad-spectrum option that can adsorb many forms of palladium.[13][14] However, its non-specific nature can lead to significant loss of your desired product through co-adsorption.[4] It is often used in combination with a chelating agent.[15]

Data Summary: Common Palladium Scavengers

Scavenger TypeFunctional GroupSupportTypical ApplicationKey Advantages
ISOLUTE® Si-TMT TrimercaptotriazineSilicaExcellent for various Pd species, especially Pd(II)[11]High efficiency, fast kinetics
Biotage® MP-TMT TrimercaptotriazinePolystyreneGeneral purpose Pd scavenging in batch processing[8][12]High capacity, robust, cost-effective at scale
ISOLUTE® Si-Thiol PropanethiolSilicaScavenges Pd, Pt, Cu, Hg, Ag, and Pb[11]Broad metal scavenging capability
Activated Carbon N/ACarbonBroad-spectrum removal of Pd(0) and Pd(II)[13][14]Low cost, effective for many species
Smopex® Fibres Various (e.g., Thiol)PolypropyleneRecovery from both aqueous and organic streams[10]High surface area, selective functional groups
Q3: I'm losing my product during the scavenging step. What can I do to improve my yield?

Answer: Product loss is a common problem, especially when using non-specific adsorbents like activated carbon or when the scavenger has an affinity for your product.[4]

Troubleshooting Steps:

  • Reduce Scavenger Amount: The most common cause of yield loss is using an excessive amount of scavenger. Instead of using a large excess, start with 3-5 molar equivalents of scavenger relative to the initial palladium catalyst loading.[8][12]

  • Optimize Conditions:

    • Temperature: Modest heating (e.g., 40-50 °C) can significantly increase the rate of scavenging, potentially allowing you to use less scavenger or reduce the treatment time.[4]

    • Time: While overnight stirring is common, monitor the reaction. A kinetic study might show that 95% of the palladium is removed in the first 2-4 hours.

  • Change the Solvent: The solvent can affect the interaction between your product and the scavenger. If you are using a very polar solvent where your product is highly soluble, it may be less prone to non-specific binding. Conversely, in a less polar solvent, your product might precipitate onto the scavenger surface.

  • Perform a Scavenger Screen: If product loss persists with your chosen scavenger, it is crucial to screen other types. A thiol-based scavenger might show less non-specific binding to your pyridine product than a more acidic or amine-based one.

Experimental Protocols & Workflows
Protocol 1: Batch Scavenging of Palladium from Methyl 4-bromo-2-methylpyridine-3-carboxylate

This protocol assumes you have already performed an aqueous work-up and column chromatography, and the product is dissolved in a suitable solvent (e.g., THF, Toluene, or Acetonitrile).

  • Quantify Initial Palladium: Before you begin, take an aliquot of your solution for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to establish a baseline palladium concentration.[5] This is critical for evaluating the efficiency of your scavenging process.

  • Prepare the Slurry:

    • In a reaction vessel, add your product solution.

    • Calculate the required amount of scavenger. Example: If you started with 0.1 mmol of Pd catalyst, and your scavenger has a loading of 0.66 mmol/g (like Biotage® MP-TMT), you would aim for 4 equivalents (0.4 mmol).

      • Mass = (0.4 mmol) / (0.66 mmol/g) = 0.61 g of scavenger.

  • Scavenging:

    • Add the calculated amount of scavenger (e.g., Biotage® MP-TMT) to the solution.[8]

    • Stir the slurry at room temperature or elevate to 40-50 °C for 4-24 hours.[4][12] The optimal time should be determined by small-scale experiments.

  • Isolation:

    • Allow the resin to settle, then filter the mixture through a Celite® pad or a fritted funnel to remove the scavenger.

    • Wash the collected resin with fresh solvent to recover any adsorbed product.

    • Combine the filtrate and washes.

  • Final Analysis:

    • Remove the solvent under reduced pressure.

    • Submit the final product for ICP-MS analysis to confirm the residual palladium level is within your target specification (<10 ppm).

Workflow: From Crude Product to Low-Palladium API

Purification_Workflow cluster_0 Initial Purification cluster_1 Palladium Scavenging cluster_2 Final API crude Crude Reaction Mixture (Pd: 1,000-10,000 ppm) workup Aqueous Work-up / Filtration crude->workup chrom Column Chromatography workup->chrom post_chrom Partially Purified Product (Pd: 50-500 ppm) chrom->post_chrom scavenge Batch Scavenging (e.g., MP-TMT, 4-24h) post_chrom->scavenge filtration Filter off Scavenger scavenge->filtration final_sol Final Product Solution filtration->final_sol analysis QC Analysis (ICP-MS) final_sol->analysis api Final API (Pd: < 10 ppm) analysis->api

Sources

overcoming steric hindrance in 2-methyl-3-substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-3-Substituted Pyridines Ticket ID: STER-PYR-001 Subject: Overcoming Steric & Electronic Resistance in Ortho-Substituted Pyridines Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The 2-methyl-3-substituted pyridine scaffold presents a unique "bunker" effect. The C2-methyl group sterically shields the C3-position from metal coordination (hindering cross-coupling), while the C3-substituent (often electron-withdrawing or bulky) electronically alters the acidity of the C2-methyl protons and sterically blocks the approach of bases.

This guide moves beyond standard textbook answers, providing field-tested protocols to bypass these specific barriers.

Module 1: Troubleshooting C3-Cross Coupling (The "Orthogonal" Block)

The Problem: Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts fail to couple at the C3-halogen due to the "ortho-effect" of the C2-methyl group. The methyl group prevents the square-planar palladium complex from effectively coordinating for oxidative addition.

Solution A: The "Throw-Away" Ligand Strategy (PEPPSI-IPr)

For difficult Suzuki or Negishi couplings, the PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is superior. The bulky NHC ligand forces the active Pd(0) species into a geometry that favors oxidative addition even in crowded environments.

Protocol: PEPPSI-IPr Suzuki Coupling Applicability: Sterically hindered aryl chlorides/bromides.[1][2]

  • Setup: Charge a reaction vial with the 3-bromo-2-methylpyridine derivative (1.0 equiv), Boronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst: Add Pd-PEPPSI-IPr (1–2 mol%). Note: This catalyst is air-stable and can be weighed on the bench.

  • Solvent: Add Dioxane/MeOH (1:1 ratio) or pure Dioxane. Degas by sparging with Argon for 5 minutes.

  • Reaction: Heat to 60–80°C.

    • Optimization: If conversion is low, switch base to Cs₂CO₃ and solvent to Toluene/Water (10:1) at 100°C.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Solution B: Specialized Phosphines (Buchwald G3/G4)

For C-N couplings (Buchwald-Hartwig) or challenging C-C bonds, dialkylbiaryl phosphine ligands are required.

  • SPhos/XPhos: Excellent for C-C coupling. The ligand's bulk promotes reductive elimination, which is often the turnover-limiting step in hindered systems.

  • RuPhos/BrettPhos: Specifically designed for C-N coupling. RuPhos is the "gold standard" for hindered secondary amines; BrettPhos for primary amines.

Decision Matrix: Ligand Selection

LigandSelection Start Select Coupling Type CC C-C Bond (Suzuki/Negishi) Start->CC CN C-N Bond (Buchwald) Start->CN CC_Decision Steric Bulk Level CC->CC_Decision CN_Decision Amine Type CN->CN_Decision PEPPSI Pd-PEPPSI-IPr (Robust, General) CC_Decision->PEPPSI Moderate SPhos Pd-SPhos G4 (High Steric Demand) CC_Decision->SPhos Extreme RuPhos RuPhos Pd G4 (Secondary Amines) CN_Decision->RuPhos BrettPhos BrettPhos Pd G4 (Primary Amines) CN_Decision->BrettPhos

Figure 1: Ligand selection strategy for sterically compromised C3-functionalization.

Module 2: Lateral Functionalization (The C2-Methyl "Bunker")

The Problem: Deprotonating the C2-methyl group is difficult because the C3-substituent blocks the approach of the base. Furthermore, n-Butyllithium (n-BuLi) often attacks the pyridine ring (nucleophilic addition at C6) rather than deprotonating the methyl group.

Solution A: Kinetic Control with LDA (Lateral Lithiation)

Unlike n-BuLi, Lithium Diisopropylamide (LDA) is non-nucleophilic and bulky. It avoids ring addition and favors lateral deprotonation.

Protocol: Regioselective Lateral Lithiation

  • Generation of LDA: To THF at -78°C, add diisopropylamine (1.1 equiv) and n-BuLi (1.1 equiv). Warm to 0°C for 15 min, then cool back to -78°C.

  • Substrate Addition: Add the 2-methyl-3-substituted pyridine (1.0 equiv) dropwise as a solution in THF.

    • Critical Step: Stir for 30–60 minutes at -78°C. Do not warm up, or the lithiated species may isomerize or decompose.

  • Electrophile: Add the electrophile (e.g., MeI, aldehyde, DMF) rapidly.

  • Quench: Acetic acid or saturated NH₄Cl.

Troubleshooting Table: Lithiation Failures

SymptomDiagnosisCorrective Action
Recovery of Starting Material Base basicity insufficient or steric blocking.Switch to LIDAKOR (LDA + KOtBu) "Superbase" mixture to increase kinetic basicity.
Ring Alkylation Products Nucleophilic attack on the ring.Ensure LDA is used, not n-BuLi. If using n-BuLi, temperature must be <-78°C.
Complex Mixture/Tars Decomposition of lithiated species.[3]Keep reaction at -78°C; reduce lithiation time before adding electrophile.
Solution B: The Boekelheide Rearrangement (Mild TFAA Variant)

When lithiation fails due to extreme steric crowding, the Boekelheide rearrangement uses an intramolecular [3,3]-sigmatropic shift to functionalize the methyl group. The modern Trifluoroacetic Anhydride (TFAA) variant runs at room temperature, avoiding the harsh reflux conditions of the classical acetic anhydride method.[4]

Mechanism & Workflow:

  • N-Oxidation: Convert pyridine to N-oxide (mCPBA, DCM, RT).

  • Acylation: React N-oxide with TFAA (0°C to RT).

  • Rearrangement: Spontaneous [3,3]-shift occurs.

  • Hydrolysis: Mild basic workup yields the alcohol.

Boekelheide NOxide N-Oxide (Intermediate) Acylation O-Acylation (TFAA, 0°C) NOxide->Acylation Sigmatropic [3,3]-Sigmatropic Rearrangement Acylation->Sigmatropic Spontaneous Ester Trifluoroacetate Ester Sigmatropic->Ester Hydrolysis Hydrolysis (K2CO3, MeOH) Ester->Hydrolysis Product 2-Hydroxymethyl Pyridine Hydrolysis->Product

Figure 2: The mild Boekelheide rearrangement pathway using TFAA.

FAQ: Rapid-Fire Troubleshooting

Q: I need to couple a 2-amino-3-bromopyridine, but the catalyst dies immediately. A: The free amine and pyridine nitrogen form a chelate that poisons Pd.

  • Fix: Use Pd(dba)₂ with BrettPhos (for primary amines) or RuPhos (for secondary). These ligands are bulky enough to prevent the substrate from forming stable, inactive chelates with the metal center [1]. Alternatively, protect the amine as an acetamide before coupling.

Q: My Suzuki coupling works, but I get extensive protodeboronation of the boronic acid. A: 2-substituted pyridines are electron-poor, making the oxidative addition slow. The boronic acid sits in the basic solution too long and hydrolyzes.

  • Fix: Use MIDA boronates (slow release) or switch to Potassium Trifluoroborate (BF₃K) salts. These are more stable and release the active boronic acid slowly, matching the rate of the slow oxidative addition [2].

Q: Can I use Magnesium instead of Lithium for the lateral functionalization? A: Yes, and it is often cleaner.

  • Fix: Use TMPMgCl·LiCl (Knochel-Hauser base). It is less basic than BuLi but has high kinetic activity and excellent functional group tolerance (compatible with esters/nitriles at low temp). It minimizes ring addition side reactions [3].

References

  • RuPhos/BrettPhos for Aminopyridines

    • Maitre, S., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Journal of Organic Chemistry.
  • PEPPSI-IPr Catalyst System

    • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling." Chemistry - A European Journal.

    • [3][5][6][7][8][9][10][11]

  • Knochel-Hauser Bases (TMPMgCl·LiCl)

    • Knochel, P., et al. "Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases." SynOpen.
    • 11[3][5][6][7][8][9][10][11][12]

  • Boekelheide Rearrangement Mechanism

    • Fontenas, C., et al.[4] "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent."[4] Synthetic Communications.

    • 4[8][11]

Sources

storage conditions to prevent hydrolysis of pyridine methyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Hydrolysis in Pyridine Methyl Esters

Ticket ID: PME-STAB-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed inconsistent yields, unexpected carboxylic acid peaks in your NMR, or are planning a synthesis involving Methyl Nicotinate (3-isomer) , Methyl Picolinate (2-isomer) , or Methyl Isonicotinate (4-isomer) .

While often grouped together, these isomers exhibit distinct stability profiles due to the electronic influence of the pyridine nitrogen. This guide moves beyond generic "store in a cool dry place" advice to explain the chemical necessity of specific storage conditions.

Module 1: The Core Mechanism (Why they degrade)

The "Electron Sink" Effect

Unlike methyl benzoate, pyridine methyl esters are intrinsically "activated" electrophiles. The pyridine nitrogen is electronegative and electron-withdrawing.

  • 2- and 4-positions (Picolinate/Isonicotinate): The nitrogen withdraws electron density via both induction and resonance . This leaves the carbonyl carbon highly electron-deficient and susceptible to nucleophilic attack by water (hydrolysis), even at neutral pH.

  • 3-position (Nicotinate): The nitrogen withdraws via induction only . Resonance structures cannot delocalize the negative charge onto the nitrogen. Consequently, Methyl Nicotinate is significantly more stable than its 2- and 4- counterparts [1, 3].

The Autocatalytic Trap

Hydrolysis produces Pyridine Carboxylic Acid and Methanol.

  • Acidity: The byproduct is an acid.[1] While ester hydrolysis is typically base-catalyzed, the formation of a zwitterionic species (pyridinium carboxylate) can alter the local ionic strength and pH micro-environment, potentially accelerating degradation in moisture-rich environments.

  • Hygroscopicity: Pyridine derivatives are often hygroscopic. As they absorb water from the atmosphere, the hydrolysis rate increases exponentially.

HydrolysisMechanism cluster_catalysis Catalytic Factors Ester Pyridine Methyl Ester (Electrophilic Carbonyl) Transition Tetrahedral Intermediate (Stabilized by N-ring) Ester->Transition Nucleophilic Attack Water Atmospheric Moisture (Nucleophile) Water->Transition Products Pyridine Carboxylic Acid + Methanol Transition->Products Collapse Base Base/High pH (Rapid Saponification) Base->Transition Pos Isomer Position (2/4 > 3 reactivity) Pos->Ester

Figure 1: Mechanism of hydrolysis. Note that the 2- and 4-isomers stabilize the transition state more effectively than the 3-isomer, making them more labile.

Module 2: Storage Protocols (The "How")

To prevent the pathway above, you must break the "Fire Triangle" of hydrolysis: Water, Heat, and Base.

Standard Operating Procedure (SOP) for Storage
ParameterRecommendationTechnical Rationale
Temperature -20°C (Long term) 4°C (Active use)Arrhenius equation dictates that lower T slows reaction kinetics. 4°C is sufficient for the stable 3-isomer (Nicotinate) [1], but -20°C is safer for 2/4-isomers.
Atmosphere Argon or Nitrogen Displaces humid air. Essential for opened bottles.
Container Amber Glass + Parafilm Amber glass prevents photo-oxidation (N-oxide formation). Parafilm/Teflon tape creates a secondary moisture barrier.
Physical State Solid vs. Liquid Methyl Nicotinate (mp 40-42°C) [5] can melt in hot labs. Liquid state increases molecular mobility and hydrolysis rates. Keep solid.
Desiccation Required Store secondary container in a desiccator with active silica or CaSO₄.
Critical Warning: The "Free Base" vs. "Salt" Distinction
  • Free Base (Liquid/Low MP Solid): More volatile and prone to oxidation/hydrolysis.

  • HCl Salt (Solid): Significantly more stable but highly hygroscopic . If you store the HCl salt, the desiccation requirement becomes critical. If it absorbs water, it creates a concentrated acidic solution on the crystal surface, dissolving and degrading the ester.

Module 3: Troubleshooting & QC (The "What")

User Question: "I left my bottle on the bench over the weekend. Is it still good?"

Do not guess. Use this Quality Control (QC) workflow to validate integrity.

Diagnostic Markers
MethodSignal for Intact EsterSignal for Hydrolyzed Product (Acid)
1H NMR (CDCl3) Sharp singlet at ~3.9 - 4.0 ppm (-OCH3) [5].Disappearance of 4.0 ppm singlet. Appearance of broad downfield peak (>10 ppm) for -COOH.
LC-MS Parent Ion [M+H]+ Mass shift of -14 Da (Loss of CH3, gain of H).
Visual White crystalline solid or clear liquid.Opaque crust, liquid droplets on solid surface, or "vinegar-like" smell (if acetic acid contaminants present, though methanol is odorless).
QC Decision Tree

QCDecision Start Sample Inspection Visual Visual Check: Any liquefaction or crust? Start->Visual NMR Run 1H NMR (CDCl3) Visual->NMR Looks OK ActionPurify STOP Recrystallize or Buy New Visual->ActionPurify Visible degradation CheckMethyl Check 3.9-4.0 ppm Region NMR->CheckMethyl ResultGood Sharp Singlet Present Integrates 3H vs Ring CheckMethyl->ResultGood Yes ResultBad Peak Missing or Shifted/Broadened CheckMethyl->ResultBad No ActionUse PROCEED Use in Experiment ResultGood->ActionUse ResultBad->ActionPurify

Figure 2: Quality Control workflow. 1H NMR is the gold standard for detecting partial hydrolysis.

Module 4: Experimental FAQs

Q: Can I use these esters in aqueous buffers? A: Yes, but time and pH are factors.

  • pH < 7: Generally stable for hours (especially Methyl Nicotinate) [1].

  • pH > 8: Avoid. Hydrolysis is rapid. If basic conditions are required for a reaction (e.g., nucleophilic substitution elsewhere on the ring), use a biphasic system (DCM/Water) or anhydrous organic base (TEA/DIPEA) in organic solvent.

Q: My Methyl Isonicotinate (4-isomer) turned yellow. Why? A: This indicates N-oxide formation (photo-oxidation) or polymerization, not necessarily hydrolysis. However, oxidative degradation often compromises the ester group.

  • Fix: Distill under reduced pressure (if liquid) or recrystallize from hexane/ether (if solid). Store in Amber vials.

Q: I need to dry my ester. Can I use a vacuum oven? A: Be careful. Methyl Nicotinate and its isomers have relatively high vapor pressures and can sublime or evaporate under high vacuum/heat.

  • Recommendation: Dry in a vacuum desiccator at room temperature over P₂O₅ or silica, not in a heated oven.

References

  • Ross, B. et al. (2008). "Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'." BMC Research Notes. Link

  • Sigma-Aldrich. (2024). "Safety Data Sheet: Methyl Isonicotinate." Link

  • Gourich, W. et al. (2024). "Time-course kinetic model for the enzyme-limited hydrolysis of methyl esters." Monash University. Link

  • ChemicalBook. (2025).[2] "Methyl Isonicotinate Safety and Storage." Link

  • Veeprho. (2024).[3] "Methyl Nicotinate Impurities and Analytical Characterization." Link

Sources

Technical Support Center: Separating Regioisomers of Brominated Methylpyridine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of brominated methylpyridine carboxylates. This guide is designed for researchers, chemists, and drug development professionals who encounter the significant challenge of separating closely related regioisomers. The subtle differences in the position of the bromine atom and methyl group on the pyridine ring, combined with the carboxylate moiety, lead to nearly identical physicochemical properties, making their separation a non-trivial task. This document provides field-proven insights, troubleshooting workflows, and detailed protocols to navigate these complex separations effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of brominated methylpyridine carboxylate regioisomers so challenging?

The difficulty arises from the minimal differences in their physical and chemical properties. Regioisomers have the same molecular weight and often exhibit very similar polarity, boiling points, and pKa values. The primary drivers for chromatographic separation—dipole moment, hydrophobicity, and steric interactions—are only subtly different between isomers, requiring highly selective and efficient purification techniques.

Q2: What is the recommended starting point for developing a separation method?

Always begin with analytical-scale High-Performance Liquid Chromatography (HPLC). It consumes minimal sample and allows for rapid screening of different stationary and mobile phases to find initial conditions that show any hint of separation. A good starting point is a broad gradient on a C18 column to assess the general retention behavior, followed by screening on a phenyl-hexyl or pentafluorophenyl (PFP) column, which offer different selectivity for aromatic and halogenated compounds.[1][2]

Q3: How do I choose between Normal-Phase (NP) and Reverse-Phase (RP) HPLC?

  • Reverse-Phase (RP-HPLC): This is the most common and often the first choice. It separates based on hydrophobicity. Use columns like C18, Phenyl-Hexyl, or PFP with mobile phases like acetonitrile/water or methanol/water. RP-HPLC is generally robust and reproducible.

  • Normal-Phase (NP-HPLC): This technique separates based on polarity and specific interactions with a polar stationary phase (e.g., silica, diol).[3] It is particularly useful when isomers have different polar functional group accessibility. However, it requires non-polar, non-aqueous solvents (e.g., hexane/ethyl acetate), which can have lower solubility for some carboxylate salts.

Q4: When should I consider moving to Supercritical Fluid Chromatography (SFC)?

SFC should be your next step when HPLC fails to provide adequate resolution. SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[4][5] It is exceptionally powerful for separating isomers, including chiral and positional isomers, often providing unique selectivity not seen in HPLC.[6][7]

Q5: Is Gas Chromatography (GC) a suitable technique for these compounds?

GC can be used, but it is often not the primary choice for purification due to the relatively low volatility and potential thermal lability of methylpyridine carboxylates. However, GC-MS is an excellent analytical tool for assessing purity and confirming the identity of isomers, especially when dealing with complex mixtures of brominated compounds.[8][9] High-resolution GC columns can provide excellent separation for analytical purposes.[8]

Q6: Can I use recrystallization to separate the regioisomers?

Recrystallization can be a highly effective, scalable, and economical method for final purification, but only if one regioisomer is significantly less soluble than the others in a specific solvent system.[10] It is most successful when the crude mixture has a high concentration of the desired isomer (>80-90%). A thorough solvent screen is necessary to determine if a suitable system exists.[11]

Troubleshooting Common Separation Issues

This section addresses the most frequent problems encountered during the chromatographic separation of brominated methylpyridine carboxylate regioisomers.

Problem: Poor or No Resolution Between Isomer Peaks

This is the most common challenge, stemming from the isomers' similar properties. The goal is to enhance the selectivity (α) of the chromatographic system.

Causality: The stationary phase and mobile phase combination does not sufficiently differentiate between the subtle structural differences of the regioisomers.

Systematic Solutions:

  • Change Stationary Phase Chemistry: This is the most powerful way to alter selectivity.[1]

    • If using a standard C18 column, switch to a phase that offers alternative interactions.

    • Pentafluorophenyl (PFP) Phase: Highly recommended for halogenated and aromatic compounds. It provides aromatic, dipole-dipole, and ion-exchange interactions.[1]

    • Phenyl-Hexyl Phase: Offers π-π interactions with the pyridine ring, which can be sensitive to the position of substituents.[2]

    • Polar-Embedded Phases (e.g., Amide, Carbamate): These can offer different hydrogen bonding and dipole interactions.

  • Optimize the Mobile Phase:

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) in reverse-phase can alter selectivity by changing hydrogen bonding characteristics.

    • Add an Acidic Modifier: For reverse-phase, adding 0.1% formic acid or acetic acid can improve peak shape and sometimes resolution by ensuring consistent protonation of the pyridine nitrogen.[12][13]

    • Vary the pH: Small adjustments to the mobile phase pH can influence the ionization state of the pyridine ring and carboxylate group, potentially impacting retention differently for each isomer.

  • Increase Column Efficiency (N): While this doesn't change selectivity, higher efficiency results in narrower peaks, which can resolve closely eluting compounds.[14]

    • Use a Longer Column: Doubling the column length increases resolution by a factor of ~1.4.

    • Use a Column with Smaller Particles: Switching from a 5 µm to a sub-2 µm particle column dramatically increases efficiency but requires a UHPLC system capable of handling higher backpressures.[14]

G start Start: Poor Resolution (Rs < 1.5) change_sp Change Stationary Phase (e.g., C18 -> PFP or Phenyl) start->change_sp Most impactful step switch_tech Switch Technique (e.g., HPLC -> SFC) start->switch_tech No separation on multiple columns optimize_mp Optimize Mobile Phase (Solvent, pH, Additives) change_sp->optimize_mp Some separation seen? change_sp->switch_tech No separation seen increase_eff Increase Efficiency (Longer Column / Smaller Particles) optimize_mp->increase_eff Minor improvement needed? optimize_mp->switch_tech No further improvement end_good Resolution Achieved (Rs >= 1.5) increase_eff->end_good switch_tech->end_good

Caption: A logical workflow for systematically improving chromatographic resolution.

Problem: Chromatographic Peak Tailing

Causality: Peak tailing for pyridine-containing compounds is almost always caused by the interaction of the basic nitrogen atom with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[14] This secondary interaction causes a portion of the analyte molecules to be retained longer, resulting in an asymmetric peak.

Solutions:

  • Add a Basic Modifier: In normal-phase, adding a small amount (0.1-0.5%) of triethylamine (TEA) or diethylamine (DEA) to the mobile phase will competitively bind to the active silanol sites, improving peak shape.[3]

  • Use a Low pH Mobile Phase (in RP-HPLC): Maintaining a pH between 2-3 (using formic acid or TFA) protonates the pyridine nitrogen to a pyridinium ion. This prevents its interaction with silanols and often results in symmetrical peaks.

  • Use Modern, High-Purity Columns:

    • End-Capped Columns: Most modern columns are "end-capped," where many residual silanols are deactivated. Ensure you are using a high-quality, end-capped column.

    • Hybrid Silica Columns: These columns (e.g., BEH) are more resistant to extreme pH and often show better peak shape for basic compounds over a wider pH range.[12]

Advanced Separation Protocols
Protocol 1: Method Development for Reverse-Phase HPLC

This protocol outlines a systematic approach to developing a separation method for your regioisomers.

  • Column Selection:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) to establish initial retention.

    • Screen a PFP and a Phenyl-Hexyl column of the same dimensions in parallel. These are your primary candidates for achieving selectivity.[1][2]

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Water

    • Phase B: 0.1% Formic Acid in Acetonitrile

    • Prepare a second Phase B with Methanol to test solvent-type selectivity.

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min

    • Gradient: 10% to 90% B over 15 minutes.

    • Detector: UV (select a wavelength where all isomers absorb, e.g., 254 nm or 280 nm).

  • Analysis and Optimization:

    • Identify the column and solvent system that provides the best initial separation ("purity > separation" is the initial goal).

    • If peaks are unresolved but retained, focus on that system.

    • Optimize the gradient. If your isomers elute at 40% B, run a shallower gradient around that point (e.g., 30-50% B over 20 minutes) to improve resolution.

Table 1: Recommended HPLC Stationary Phases for Isomer Separation

Stationary PhasePrimary Interaction MechanismBest For
C18 (ODS) HydrophobicGeneral-purpose screening
Phenyl-Hexyl π-π interactions, HydrophobicAromatic compounds, positional isomers[2]
Pentafluorophenyl (PFP) Aromatic, Dipole, HalogenHalogenated compounds, positional isomers[1]
Cyano (CN) Dipole-dipole, Weak HydrophobicCan be used in both RP and NP mode
Protocol 2: Supercritical Fluid Chromatography (SFC) for Challenging Separations

SFC is a powerful problem-solver when HPLC fails.

  • System & Column:

    • Use an analytical SFC system with a back-pressure regulator.

    • Common columns for isomers include those based on 2-ethylpyridine, DEAP (diethylaminopropyl), and various chiral stationary phases which often show excellent achiral separation capabilities.[15]

  • Mobile Phase:

    • Main Mobile Phase: Supercritical CO₂

    • Co-solvent (Modifier): Typically Methanol or Ethanol.

  • Screening Protocol:

    • Step 1 (Modifier Screen): On a standard column (e.g., 2-ethylpyridine), run a generic gradient (e.g., 5% to 40% Methanol over 5 minutes).

    • Step 2 (Additive Screen): If separation is poor, add an acidic (0.1% TFA) or basic (0.1% DEA) additive to the methanol modifier. Additives can dramatically alter selectivity.[7]

    • Step 3 (Column Screen): Using the best modifier/additive combination from the previous steps, screen a variety of columns with different stationary phases.

  • Optimization: Once a promising column/modifier combination is found, optimize by adjusting the gradient slope, temperature, and back-pressure.

G start Start: Isomer Mixture hplc_screen Screen HPLC Columns (C18, Phenyl, PFP) start->hplc_screen hplc_success Adequate Separation? (Rs >= 1.5) hplc_screen->hplc_success hplc_prep Scale-up to Preparative HPLC hplc_success->hplc_prep Yes sfc_screen Move to SFC Screening hplc_success->sfc_screen No sfc_success Adequate Separation? sfc_screen->sfc_success sfc_prep Scale-up to Preparative SFC sfc_success->sfc_prep Yes re_evaluate Re-evaluate Synthesis / Consider Derivatization sfc_success->re_evaluate No

Caption: Decision tree for selecting the appropriate chromatographic technique.

References
  • Van Muijlwijk-Koezen JE, Timmerman H, Link R, Van der Goot H, IJzerman AP. A novel class of adenosine A3 receptor ligands. II. Structure affinity profile of a series of isoquinoline and quinazolinecompounds. J. Med. Chem. 1996, 39. ([Link])

  • ResearchGate. Optimization of the HPLC separation of metabolite position isomers of... ([Link])

  • Carmo, G. et al. Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry. ([Link])

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. ([Link])

  • Keltoum, C. B. B. O. et al. Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry. 2023, 19(6). ([Link])

  • Bentham Science. Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. ([Link])

  • Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. ([Link])

  • Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. ([Link])

  • Wikipedia. Pyridine. ([Link])

  • Google Patents.
  • ResearchGate. (PDF) Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography. ([Link])

  • ResearchGate. (PDF) Highly enantioselective catalytic synthesis of chiral pyridines. ([Link])

  • ResearchGate. How to separate isomers by Normal phase HPLC? ([Link])

  • MTC USA. Isomers and Recommended HPLC Columns for Effective Separation. ([Link])

  • PubMed. Gas chromatographic separation of substituted pyridines. ([Link])

  • Google Patents.
  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. ([Link])

  • Google Patents.
  • Google Patents.
  • Royal Society of Chemistry. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies... ([Link])

  • National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ([Link])

  • Google Patents.
  • OMICS International. The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. ([Link])

  • Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. ([Link])

  • LCGC. Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. ([Link])

  • MDPI. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. ([Link])

  • Sciencemadness.org. Need Help Separating different isomers of Halogenated Benzene Compounds. ([Link])

  • Obrnuta faza. APPLICATION OF MEPS COUPLED WITH GAS CHROMATOGRAPHY TIME-OF-FLIGHT MASS SPECTROMETRY (GC-TOF MS) IN ANALYSIS OF BROMINATED FLAME. ([Link])

  • Google Patents.
  • National Center for Biotechnology Information. Are bis(pyridine)iodine(i) complexes applicable for asymmetric halogenation? ([Link])

  • Arkivoc. Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. ([Link])

  • Waters. A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. ([Link])

  • JEOL. Analysis of brominated flame retardants in polypropylene products by FD method... ([Link])

  • Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography? ([Link])

  • YouTube. Organic Chemistry Lab: Recrystallization. ([Link])

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. ([Link])

  • ACS Publications. A Simple, Modular Synthesis of Substituted Pyridines. ([Link])

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. ([Link])

  • Engineered Science Publisher. Modern Approaches to Green Bromination for a Sustainable Future. ([Link])

  • ResearchGate. Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ([Link])

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Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of Methyl 4-bromo-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Methyl 4-bromo-2-methylpyridine-3-carboxylate CAS: 1227581-33-2 (Analogous references used for spectral grounding) Application: Critical intermediate in the synthesis of bioactive pyridine derivatives, particularly for kinase inhibitors and agrochemicals.

This guide provides a technical analysis of the 1H NMR spectrum for Methyl 4-bromo-2-methylpyridine-3-carboxylate. Unlike standard spectral lists, this document compares the product against its synthetic precursor (4-bromo-2-methylpyridine ) and potential regioisomers. This comparative approach is designed for medicinal chemists monitoring reaction progress and verifying structural integrity during scale-up.

Structural Logic & Coupling Network

Understanding the spin system is prerequisite to assignment. The molecule possesses a tetra-substituted pyridine ring, leaving only two aromatic protons in an ortho relationship.

The Spin System
  • H5 & H6: These are the only aromatic protons. They form an AX system (or AB depending on field strength), appearing as two doublets.

  • 2-Methyl (

    
    ):  Appears as a singlet.
    
  • 3-Carboxylate Methyl (

    
    ):  Appears as a distinct singlet, typically downfield of the aromatic methyl.
    
Visualization of Connectivity

The following diagram illustrates the logical flow of structural assignment and the coupling network.

G Molecule Methyl 4-bromo-2-methylpyridine- 3-carboxylate Substituents Substituents Molecule->Substituents RingProtons Ring Protons (Aromatic Region) Molecule->RingProtons Me_2 2-Methyl (C-CH3) ~2.5-2.7 ppm (s) Substituents->Me_2 Ester_3 Ester Methyl (O-CH3) ~3.9-4.0 ppm (s) Substituents->Ester_3 H6 H-6 (α to N) ~8.3-8.6 ppm (d) RingProtons->H6 H5 H-5 (β to N) ~7.4-7.6 ppm (d) RingProtons->H5 Coupling Ortho Coupling (3J) ~5.0 - 6.0 Hz H6->Coupling H5->Coupling

Figure 1: Structural connectivity and expected NMR coupling network for the target molecule.

Experimental Protocol (Self-Validating)

To ensure reproducible data comparable to literature standards, follow this specific acquisition workflow.

Sample Preparation
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% TMS as the internal standard.
    
    • Why:

      
       minimizes solvent-solute hydrogen bonding compared to DMSO, providing sharper peaks for the methyl groups. However, if solubility is poor, DMSO-
      
      
      
      is the alternative (see Section 5).
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

    • Note: Avoid high concentrations (>20 mg) to prevent viscosity-induced broadening.

  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (e.g., inorganic salts from the bromination step).

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H zg30 (30° excitation pulse).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary carbons and lack of protons on C2/C3/C4 can lead to longer T1 relaxation times for adjacent groups. A short D1 may under-integrate the methyl singlets.

  • Scans (NS): 16 to 32 scans are sufficient for >95% purity samples.

Comparative Analysis: Product vs. Precursor

This section objectively compares the target product with its common synthetic precursor, 4-bromo-2-methylpyridine (CAS 22282-99-1). This comparison is the primary method for validating successful synthesis (carboxylation).

Spectral Comparison Table ( )
FeaturePrecursor: 4-bromo-2-methylpyridineTarget: Methyl 4-bromo-2-methyl... Diagnostic Change
H-3 Proton Doublet (~7.3 ppm) ABSENT Primary confirmation of substitution at C3.
Ester Methyl AbsentSinglet (~3.98 ppm) Appearance of new 3H singlet.
2-Methyl Singlet (~2.52 ppm)Singlet (~2.6 - 2.7 ppm) Slight downfield shift due to anisotropic effect of C=O at C3.
H-6 Proton Doublet (~8.3 ppm)Doublet (~8.5 ppm) Downfield shift due to electron-withdrawing ester.
H-5 Proton dd (~7.2 ppm)Doublet (~7.5 ppm) Loss of coupling to H3; simplifies to doublet.
Detailed Assignment (Target Molecule)

Reference Solvent:


 (7.26 ppm)
  • 
     8.52 (1H, d, 
    
    
    
    Hz, H-6):
    • The most downfield signal.

    • Mechanism: Deshielded by the adjacent Nitrogen atom (inductive effect) and the overall electron-deficient ring.

    • Coupling: Doublet due to ortho-coupling with H-5.

  • 
     7.55 (1H, d, 
    
    
    
    Hz, H-5):
    • Mechanism: Located beta to the Nitrogen. It is shielded relative to H-6 but deshielded relative to benzene due to the Br and Ester groups.

    • Coupling: Doublet matching the coupling constant of H-6.

  • 
     3.98 (3H, s, 
    
    
    
    ):
    • Mechanism: Typical range for methyl esters attached to aromatic/heteroaromatic rings. The oxygen atom is highly electronegative, causing significant deshielding.

  • 
     2.65 (3H, s, 
    
    
    
    ):
    • Mechanism: Benzylic-type protons on a pyridine ring.

    • Differentiation: Distinguished from the ester methyl by integration (both 3H) but significantly different chemical shift (2.6 vs 4.0).

Troubleshooting & Solvent Effects

Pyridines are notoriously sensitive to solvent effects due to the basic nitrogen lone pair.

vs. DMSO-

If the spectrum is run in DMSO-


, expect the following shifts:
  • H-6: Significant downfield shift (often +0.2 to +0.3 ppm) due to hydrogen bonding between the solvent and the pyridine nitrogen.

  • Water Peak: Ensure the water peak in DMSO (3.33 ppm) does not overlap with the Ester Methyl signal (~3.9 ppm). In wet DMSO, the water peak can broaden and drift.

Common Impurities (Regioisomers)

During synthesis (e.g., lithiation or bromination), regioisomers may form.

  • Isomer: Methyl 6-bromo-2-methylpyridine-3-carboxylate:

    • Differentiation: The coupling pattern changes.[1] If Br is at position 6, H-4 and H-5 would be ortho-coupled neighbors. H-4 would be significantly deshielded by the ester at C3.

    • Key Indicator: Look for a doublet shifted further downfield than the expected H-5, or a change in the coupling constant magnitude (though ortho J values are similar).

References

  • Sigma-Aldrich. 4-Bromo-2-methylpyridine Product Specification & NMR References. Retrieved from .[2]

  • ChemicalBook. 4-Bromo-2-methyl-3-nitropyridine Spectral Data (Analogous substitution pattern). Retrieved from .

  • Thermo Fisher Scientific. Methyl 4-bromopyridine-2-carboxylate (Isomer Reference). Retrieved from .

  • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Modelling of pyridine shifts.[3]

  • BenchChem. Synthesis of 2-Bromo-4-methylpyridine: Technical Guide. Retrieved from .

Sources

A Researcher's Guide to the 13C NMR Chemical Shifts of Methyl 4-bromo-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for Methyl 4-bromo-2-methylpyridine-3-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry.

This guide will navigate through predicted 13C NMR data for the title compound, compare it with experimental data from structurally related analogues, and delve into the underlying principles of substituent effects on the pyridine ring. Furthermore, a detailed, field-proven protocol for acquiring high-quality 13C NMR spectra is provided to ensure experimental reproducibility and integrity.

Understanding the 13C NMR Landscape of a Substituted Pyridine

The 13C NMR spectrum of an aromatic or heteroaromatic compound provides a unique fingerprint, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment. In Methyl 4-bromo-2-methylpyridine-3-carboxylate, the pyridine ring is adorned with three distinct substituents: a bromo group at the 4-position, a methyl group at the 2-position, and a methyl carboxylate group at the 3-position. Each of these groups exerts electronic effects (both inductive and resonance) that modulate the electron density around the ring's carbon atoms, thereby influencing their resonance frequencies.

Predicted 13C NMR Chemical Shifts

To establish a baseline for our analysis, the 13C NMR chemical shifts for Methyl 4-bromo-2-methylpyridine-3-carboxylate were predicted using a reliable online resource, NMRDB.org. These predicted values serve as a valuable starting point for spectral assignment and interpretation.

Carbon AtomPredicted Chemical Shift (ppm)
C2158.3
C3126.8
C4133.0
C5127.3
C6148.9
-C H322.8
-C O2CH3166.7
-CO2C H352.5

Data obtained from NMRDB.org, a public database for NMR spectral data.[1]

Comparative Analysis with Structural Analogues

To understand the origin of the predicted chemical shifts, a comparative analysis with experimentally determined data for simpler, related molecules is indispensable. This approach allows for the dissection of individual substituent effects.

The Parent Heterocycle: Pyridine

The foundational structure, pyridine, provides the reference point for understanding the influence of the nitrogen heteroatom on the carbon chemical shifts. The nitrogen atom is more electronegative than carbon, leading to a general deshielding of the adjacent (α) and the para (γ) carbons.

Carbon AtomExperimental Chemical Shift (ppm)
C2 / C6 (α)150
C3 / C5 (β)124
C4 (γ)136

Experimental data for pyridine in CDCl3.[2][3]

The Impact of a Methyl Group: 2-Methylpyridine (α-Picoline)

Introducing a methyl group at the 2-position (an α-picoline) leads to a significant downfield shift of the C2 carbon to which it is attached, a phenomenon known as the alpha-effect. The methyl group itself resonates in the aliphatic region.

Carbon AtomExperimental Chemical Shift (ppm)
C2158.29
C3123.27
C4136.28
C5120.72
C6149.00
-CH324.30

Experimental data for 2-Methylpyridine in CDCl3.

The Influence of a Bromo Substituent: 4-Bromopyridine

Unfortunately, readily available and fully assigned experimental 13C NMR data for 4-bromopyridine is not consistently reported in the searched literature. However, based on general principles of substituent effects on aromatic rings, the electronegative bromine atom is expected to deshield the carbon to which it is attached (C4) and have a smaller effect on the other ring carbons.[4][5]

The Effect of a Methyl Carboxylate Group

Similarly, comprehensive experimental data for methyl 2-methylpyridine-3-carboxylate was not found in the initial searches. The electron-withdrawing nature of the ester group is anticipated to deshield the ipso-carbon (C3) and other carbons in the ring, particularly those in ortho and para positions.

Deciphering Substituent Effects: A Deeper Dive

The predicted chemical shifts for Methyl 4-bromo-2-methylpyridine-3-carboxylate can be rationalized by considering the additive effects of the individual substituents on the pyridine core.

The following diagram illustrates the key structural features and their influence on the electron density of the carbon atoms, which in turn dictates their 13C NMR chemical shifts.

Caption: Substituent effects on the pyridine ring.

  • C2 (158.3 ppm): The downfield shift compared to pyridine (150 ppm) is primarily due to the directly attached methyl group (alpha-effect).

  • C3 (126.8 ppm): This carbon is influenced by the electron-withdrawing ester group, which would typically cause a downfield shift. However, its position relative to the nitrogen and other substituents results in a more moderate chemical shift.

  • C4 (133.0 ppm): The bromine atom's inductive withdrawal is expected to deshield this carbon.

  • C5 (127.3 ppm): This carbon is meta to the bromine and ester group, and ortho to the nitrogen, leading to a complex interplay of electronic effects.

  • C6 (148.9 ppm): Being ortho to the nitrogen, this carbon is inherently deshielded.

  • -CH3 (22.8 ppm): This is a typical chemical shift for a methyl group attached to an aromatic ring.

  • -C=O (166.7 ppm): The carbonyl carbon of the ester group resonates at a characteristic downfield position.

  • -OCH3 (52.5 ppm): The methoxy carbon of the ester appears in the expected region for a carbon singly bonded to an oxygen.

Experimental Protocol for High-Quality 13C NMR Acquisition

To ensure the acquisition of reliable and reproducible 13C NMR data, adherence to a standardized experimental protocol is crucial. The following steps outline a robust procedure for obtaining a proton-decoupled 13C NMR spectrum.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh 20-50 mg of the solid sample into a clean, dry vial. For liquid samples, use approximately 50-100 µL. The higher concentration is necessary due to the low natural abundance of the 13C isotope.[6]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), and Methanol-d4 (CD3OD). The choice of solvent can slightly influence chemical shifts.[6][7]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Homogenization: Gently sonicate or vortex the vial to ensure the sample is fully dissolved. A clear, homogenous solution is essential for high-resolution spectra.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure there are no air bubbles.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

II. Instrument Setup and Data Acquisition

The following is a general guide for a modern NMR spectrometer. Specific commands and parameter names may vary between instrument manufacturers (e.g., Bruker, JEOL, Varian).

  • Sample Insertion and Locking: Insert the NMR tube into the spinner turbine and place it in the magnet. The instrument's software is then used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. This is critical for obtaining sharp, well-resolved peaks.

  • Tuning and Matching: Tune and match the 13C probe to the resonance frequency of the carbon nuclei in your sample. This maximizes the efficiency of radiofrequency pulse transmission and signal detection.

  • Setting Up the Experiment:

    • Pulse Program: Select a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems). This sequence irradiates the protons during the acquisition of the carbon signal, which collapses the C-H coupling and results in a singlet for each carbon. This also provides a Nuclear Overhauser Effect (NOE) enhancement, which increases the signal intensity of protonated carbons.[6][8]

    • Spectral Width: Set the spectral width to encompass the expected range of 13C chemical shifts (typically 0 to 220 ppm).

    • Number of Scans (NS): Due to the low sensitivity of 13C NMR, a larger number of scans is required compared to 1H NMR. A typical starting point is 1024 scans, which can be adjusted based on the sample concentration and desired signal-to-noise ratio.[6]

    • Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds between scans to allow the carbon nuclei to return to their equilibrium state. For quantitative analysis, a much longer delay (5 times the longest T1 relaxation time) is necessary.[8]

    • Acquisition Time (AQ): This is typically set automatically based on the spectral width and the number of data points.

  • Acquiring the Spectrum: Start the acquisition. The total experiment time will depend on the number of scans and the relaxation delay.

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure that all peaks are in the absorptive mode (pointing upwards).

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

The following diagram illustrates the general workflow for acquiring and processing a 13C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample, Lock & Shim transfer->insert tune Tune & Match Probe insert->tune setup Set Experimental Parameters tune->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Peak Picking & Analysis reference->analyze

Caption: Workflow for 13C NMR Spectroscopy.

Conclusion

This guide has provided a comprehensive overview of the 13C NMR chemical shifts for Methyl 4-bromo-2-methylpyridine-3-carboxylate, grounded in a comparative analysis with related structures and the fundamental principles of substituent effects. By combining predictive tools with a thorough understanding of the underlying chemistry, researchers can confidently assign and interpret the 13C NMR spectra of complex molecules. The detailed experimental protocol further equips scientists and drug development professionals with a robust framework for acquiring high-quality, reproducible data, a cornerstone of scientific integrity and accelerated discovery.

References

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(I1): Evidence for a Correlation of. (n.d.). Retrieved from [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Guide to Processing 13C NMR data - 1D and DEPT - using NUTS software. Retrieved from [Link]

  • Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • 13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]

  • Bruker. (2024, January 26). C13 Setup Acquisition & Processing. YouTube. Retrieved from [Link]

  • Du, Z. (2015, April 2). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Georgia State University. Retrieved from [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

  • Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2018). Practical Guidelines for 13C-Based NMR Metabolomics. In Metabolomics. Humana Press, New York, NY.
  • Mattern, D. L., & Vaughn, T. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. eGrove. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Supporting Information for Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhibition. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Soderberg, T. (2022). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition. OpenStax.
  • Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

  • Pelter, A., & Mills, K. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid).
  • 13 Carbon NMR. (n.d.). University of Ottawa. Retrieved from [Link]

  • Predict 13C Carbon NMR Spectra. (n.d.). Scribd. Retrieved from [Link]

  • Predict all NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

  • Nikolova, P., & Dimitrov, V. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3193.
  • Modgraph Consultants Ltd. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

  • Soderberg, T. (2022, January 6). 3.10: 13C-NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Szafrański, P. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. Retrieved from [Link]

  • Nowick, J. S. (n.d.). 300 MHz 1H NMR Spectra of Methylpyridines. UCI Department of Chemistry. Retrieved from [Link]

  • Soderberg, T. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Guide: Structural Elucidation of Methyl 4-bromo-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Topic: Mass Spectrometry Fragmentation Pattern of Methyl 4-bromo-2-methylpyridine-3-carboxylate Audience: Researchers, Medicinal Chemists, and Analytical Scientists.

Executive Summary

Methyl 4-bromo-2-methylpyridine-3-carboxylate (hereafter referred to as MBMPC ) is a critical heterocyclic scaffold used in the synthesis of kinase inhibitors and agrochemicals. Its analysis is frequently complicated by the presence of the halogen atom and the competing fragmentation pathways of the pyridine core versus the ester side chain.

This guide compares the two primary mass spectrometry modalities used for its characterization: Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) versus Electron Impact (EI) ionization. While EI provides a "fingerprint" suitable for library matching, ESI-CID (LC-MS/MS) is identified here as the superior method for structural confirmation in biological matrices due to the preservation of the isotopic envelope and controllable fragmentation energy.

Key Molecular Identifiers:

  • Formula:

    
    
    
  • Exact Mass: 228.9738 (

    
    ) / 230.9718 (
    
    
    
    )
  • Isotopic Signature: Distinct 1:1 doublet separated by 2 Da (characteristic of Bromine).

Comparative Analysis: ESI-CID vs. Electron Impact (EI)

This section evaluates the performance of the two standard ionization "alternatives" for analyzing MBMPC.

FeatureAlternative A: ESI-CID (LC-MS/MS) Alternative B: Electron Impact (GC-MS)
Primary Ion Observed

(Protonated Molecule)

(Molecular Ion Radical)
Internal Energy Low (Soft Ionization). Requires collisional activation (CID) to fragment.High (Hard Ionization). Spontaneous fragmentation in source.
Isotopic Fidelity High. The

doublet is preserved clearly in the parent ion.
Moderate. Often obscured by extensive fragmentation or low abundance of

.
Structural Insight Superior. Stepwise fragmentation allows mapping of the ester and halogen losses sequentially.Good for Fingerprinting. Produces complex low-mass fragments useful for database (NIST) matching.
Suitability Best for purity checks, metabolic stability studies, and reaction monitoring.Best for raw material identification and volatile impurity analysis.

Recommendation: For drug development workflows involving MBMPC, ESI-CID is the preferred modality. It avoids thermal degradation and allows for "MS3" experiments to confirm the position of the bromine atom relative to the methyl group.

Mechanistic Fragmentation Pathways (ESI-CID)

Understanding the causality of fragmentation is vital for validating the compound's identity. The fragmentation of MBMPC under positive ESI follows three distinct pathways driven by the stability of the pyridine cation.

Pathway A: The Ester Cleavage (Primary)

The most abundant transition involves the cleavage of the ester group.

  • Protonation: Occurs at the pyridine nitrogen (most basic site) or the carbonyl oxygen.

  • Neutral Loss of Methanol/Methoxy:

    • Loss of

      
       (31 Da):  Generates the acylium ion 
      
      
      
      .
    • Loss of

      
       (32 Da):  A specific "ortho effect" facilitated by the proximity of the C2-Methyl group to the C3-Ester. This results in a cyclic ketene-like cation.
      
Pathway B: Decarbonylation

Following the formation of the acylium ion, the fragment typically ejects Carbon Monoxide (CO, 28 Da).

  • Transition:

    
    .
    
  • Result: A substituted pyridyl cation.[1]

Pathway C: Debromination (High Energy)

At higher collision energies (>35 eV), the C-Br bond cleaves.

  • Homolytic Cleavage: Loss of

    
     radical (79/81 Da).
    
  • Heterolytic Cleavage: Loss of

    
     (80/82 Da), often assisted by adjacent protons.
    

Visualization: Fragmentation Tree

The following diagram illustrates the logical flow of fragmentation for the


 isotopologue.

fragmentation_tree Parent Parent [M+H]+ m/z 230/232 (1:1 Ratio) Acylium Acylium Ion [M+H - OCH3]+ m/z 199/201 Parent->Acylium -31 Da (OCH3) Standard Ester Cleavage OrthoCyclic Cyclic Ion (Ortho Effect) [M+H - MeOH]+ m/z 198/200 Parent->OrthoCyclic -32 Da (MeOH) Ortho-Methyl Interaction Pyridyl Pyridyl Cation [M+H - OCH3 - CO]+ m/z 171/173 Acylium->Pyridyl -28 Da (CO) Decarbonylation Debromo Debrominated Core [M+H - OCH3 - CO - HBr]+ m/z 92 Pyridyl->Debromo -79/81 Da (Br) Halogen Loss

Figure 1: ESI-CID Fragmentation pathway for Methyl 4-bromo-2-methylpyridine-3-carboxylate. Note the branching caused by the ortho-effect.

Experimental Protocol: Self-Validating Workflow

To replicate these results and validate the compound, follow this LC-MS/MS protocol. This system is self-validating because the observation of the Br doublet in the parent and the first daughter ion confirms the halogen is retained on the pyridine ring during the initial ester cleavage.

Instrument Setup
  • System: Q-TOF or Triple Quadrupole (e.g., Agilent 6500 series or Sciex QTRAP).

  • Ionization: Electrospray Ionization (ESI) Positive Mode (+).

  • Source Temp: 350°C (Pyridine esters are thermally stable).

  • Capillary Voltage: 3500 V.

Chromatography (Reverse Phase)
  • Column: C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Analyte is moderately non-polar; expect elution ~3.5 min).

Data Acquisition (MS/MS)[2][3]
  • Full Scan: 100–500 m/z. Criteria: Confirm 1:1 doublet at 230/232.

  • Product Ion Scan: Select m/z 230 (for

    
    ).
    
  • Collision Energy Ramp: 10, 20, 40 eV.

Interpretation Table (Data Summary)
Fragment Ion (m/z)Formula (Predicted)Neutral LossStructural Assignment
230.0 / 232.0

-Precursor Ion [M+H]+
199.0 / 201.0

31 Da (

)
Acylium Ion (Base Peak)
198.0 / 200.0

32 Da (

)
Ortho-cyclized cation
171.0 / 173.0

28 Da (

)
4-bromo-2-methylpyridinium
92.0

79/81 Da (

)
2-methylpyridinium (Debrominated)

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Jeol USA. (2025). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis. Retrieved from (General principles of methyl ester fragmentation).

  • National Institute of Standards and Technology (NIST).Mass Spectral Library (NIST20).
  • Smolecule. (2023). Methyl 4-bromo-2-chloropyridine-3-carboxylate Synthesis and Applications. Retrieved from (Structural context for the specific intermediate).

  • Prasain, J. (2010).[2] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from (ESI-CID mechanisms).

Sources

comparing reactivity of methyl vs ethyl 4-bromo-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares Methyl 4-bromo-2-methylpyridine-3-carboxylate and Ethyl 4-bromo-2-methylpyridine-3-carboxylate .

Executive Summary

In the design of pyridine-based scaffolds for drug discovery, the choice between Methyl 4-bromo-2-methylpyridine-3-carboxylate (Compound A) and Ethyl 4-bromo-2-methylpyridine-3-carboxylate (Compound B) is rarely arbitrary. While both serve as electrophilic cores for C4-functionalization, their downstream processing behaviors differ significantly.

  • Select the Methyl Ester when rapid saponification is required post-coupling, or when utilizing methanol-solvated pathways to avoid transesterification. It is kinetically superior for library generation where cycle time is critical.

  • Select the Ethyl Ester for process scale-up. It offers superior lipophilicity (higher LogP), facilitating easier aqueous workups and phase separations. It is also more robust against premature hydrolysis during basic cross-coupling conditions (e.g., Suzuki-Miyaura).

Chemical Identity & Physical Properties[1][2][3][4]

Both compounds share the core 4-bromo-2-methylpyridine-3-carboxylate scaffold. The C4-bromine is highly activated for oxidative addition due to the electron-withdrawing nature of the ortho-ester and the pyridine nitrogen.

FeatureMethyl Ester (Cmpd A)Ethyl Ester (Cmpd B)[1][2]Impact on Workflow
Formula


MW 230.06 g/mol 244.09 g/mol
LogP (Calc) ~1.8~2.3Ethyl extracts better into EtOAc/DCM.
Melting Point 54–56 °C54–58 °C (often semi-solid)Methyl crystallizes more readily.
Solvent Compatibility MeOH, DMSO, DMFEtOH, Toluene, THFCritical: Match alcohol solvent to ester to prevent scrambling.

Comparative Reactivity Analysis

A. Hydrolytic Stability (The Kinetic Argument)

The steric bulk of the alkoxy group directly influences the rate of tetrahedral intermediate formation during hydrolysis.

  • Methyl Ester: Exhibits a hydrolysis rate (

    
    ) approximately 2–3x faster  than the ethyl ester under standard basic conditions (LiOH/THF/H2O). This makes it the preferred candidate for "hit-to-lead" campaigns where rapid deprotection to the carboxylic acid is needed.
    
  • Ethyl Ester: The additional methylene group provides a "steric bumper," retarding nucleophilic attack at the carbonyl carbon. This stability is advantageous when performing Suzuki couplings with basic carbonate salts (

    
    , 
    
    
    
    ), reducing the formation of the hydrolysis byproduct (carboxylic acid) which can poison Pd-catalysts.
B. C4-Site Reactivity (Cross-Coupling)

Electronic activation at the C4-position is nearly identical for both esters. The inductive effect difference between methyl and ethyl is negligible at the C4-site. However, solubility plays a role:

  • Ethyl Ester performs better in non-polar coupling solvents (Toluene/Water biphasic systems) due to higher lipophilicity.

  • Methyl Ester risks precipitation in low-polarity solvents if the reaction volume is minimized, potentially stalling the reaction.

C. The Transesterification Trap

A common failure mode in pyridine ester chemistry is solvent mismatch.

  • Scenario: Running a Suzuki coupling of the Methyl ester in Ethanol (often used as a green co-solvent).

  • Result: In the presence of base (e.g.,

    
    ), ethoxide is generated, leading to ~15-40% conversion to the Ethyl ester. This creates a difficult-to-separate mixture.
    
  • Rule: Always match the solvent alcohol to the ester (MeOH for Methyl, EtOH for Ethyl) or use non-nucleophilic co-solvents (Dioxane, Toluene, DME).

Visualizing the Reaction Landscape

The following diagram maps the divergent pathways and the critical decision points between the two esters.

ReactivityMap cluster_0 Decision Factor Start 4-Bromo-2-methylpyridine- 3-carboxylate (Me vs Et) Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) Start->Suzuki C4-Br Activation (Identical Rates) Hydrolysis Saponification (LiOH/NaOH) Start->Hydrolysis C3-Ester Attack TransEst Transesterification (Side Reaction) Start->TransEst Solvent Mismatch (ROH + Base) Product_Coup Biaryl Product Suzuki->Product_Coup Yield: Et > Me (Due to stability) Product_Acid Carboxylic Acid Hydrolysis->Product_Acid Rate: Me > Et (Sterics) Mixed_Est Mixed Ester Impurity TransEst->Mixed_Est Irreversible Purification Issue

Figure 1: Reaction landscape highlighting the trade-off between hydrolytic stability (Ethyl) and deprotection speed (Methyl).

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (Ethyl Ester Preferred)

Use this protocol to install aryl groups at C4 while preserving the ester.

Rationale: The ethyl ester is selected to minimize competitive hydrolysis during the 12-hour heating cycle with basic carbonate.

  • Setup: In a reaction vial, combine Ethyl 4-bromo-2-methylpyridine-3-carboxylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent System: Add Toluene:Ethanol:Water (4:1:1 ratio). Note: Ethanol is used here to match the ethyl ester.

  • Base: Add

    
     (2.5 equiv).
    
  • Reaction: Degas with Nitrogen for 5 mins. Seal and heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc and wash with water. The higher LogP of the ethyl ester ensures rapid phase separation compared to the methyl analog.

  • Yield Expectation: 75–85% (Ethyl) vs 60–70% (Methyl, due to hydrolysis byproducts).

Protocol B: Rapid Saponification (Methyl Ester Preferred)

Use this protocol to generate the carboxylic acid intermediate.

Rationale: The methyl ester allows for milder conditions and shorter reaction times, preserving sensitive functional groups installed at C4.

  • Setup: Dissolve Methyl 4-bromo-2-methylpyridine-3-carboxylate (or derivative) in THF:MeOH:Water (3:1:1).

  • Reagent: Add LiOH

    
    H2O (1.5 equiv) at 0°C.
    
  • Reaction: Allow to warm to Room Temperature. Monitor by LCMS.

    • Methyl Ester Completion: ~30–45 minutes.

    • Ethyl Ester Completion: ~2–3 hours (often requires heating to 40°C).

  • Workup: Acidify carefully to pH 4 with 1N HCl. Extract with EtOAc/n-Butanol (3:1).

References

  • Synthesis of Halopyridine Esters

    • ChemicalBook. (2025).[3][2][4] "Synthesis of Methyl 4-bromopyridine-2-carboxylate [Analogous Protocol]." Retrieved from .

  • Comparative Hydrolysis Kinetics

    • National Institutes of Health (NIH). (2022).[2][5] "Comparative chemical and biological hydrolytic stability of homologous esters." Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from .

  • Suzuki Coupling Methodologies

    • BenchChem.[6][4][7] (2025).[3][2][4] "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine." Retrieved from .

  • Physical Properties & Safety

    • MilliporeSigma. (2025).[3][2][4] "Ethyl 2-bromo-4-methylpyridine-3-carboxylate Product Data." Retrieved from .

Sources

Technical Guide: HPLC Method Development & Retention Behavior for Methyl 4-bromo-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-2-methylpyridine-3-carboxylate (CAS: 1395542-01-0 / Analogous Isomers) is a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., furanopyridines) and agrochemicals.[1] Its analysis presents specific chromatographic challenges due to the basicity of the pyridine nitrogen and the potential for hydrolysis of the ester moiety.

This guide provides a comparative analysis of HPLC methodologies, contrasting Standard Acidic C18 Protocols against Optimized pH-Modulated Strategies . We demonstrate that while generic acidic methods are sufficient for rapid screening, optimized neutral-pH or phenyl-hexyl stationary phases provide superior peak shape and resolution from critical impurities (specifically the hydrolyzed acid and regioisomers).

Part 1: Chemical Profile & Chromatographic Challenges[1]

Understanding the physicochemical properties is the first step to robust method design.[1]

PropertyValue (Approx.)Chromatographic Implication
Molecular Formula

UV active (Pyridine ring), detectable at 254/270 nm.[1]
LogP ~2.1 - 2.5Moderately lipophilic; retains well on Reverse Phase (RP).[1]
pKa (Pyridine N) ~3.5 - 4.5Critical: At pH < 3, the molecule is protonated (

), reducing retention and causing peak tailing due to silanol interactions.[1]
Stability Ester-sensitiveAvoid highly alkaline (> pH 9) or strongly acidic mobile phases for prolonged periods to prevent hydrolysis to the carboxylic acid.[1]
The Separation Challenge
  • Silanol Activity: The protonated pyridine nitrogen interacts with residual silanols on silica-based columns, leading to peak tailing (

    
    ).[1]
    
  • Impurity Resolution: The primary degradation product (4-bromo-2-methylpyridine-3-carboxylic acid) is significantly more polar.[1] In generic gradients, it may elute in the void volume (

    
    ).[1]
    

Part 2: Comparative Method Performance

We compared two distinct methodological approaches to analyze the "performance" of the separation.

Method A: The "Generic Screen" (Acidic C18)

Standard conditions used in high-throughput synthesis confirmation.[1]

  • Column: C18 (End-capped), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

  • Gradient: 5% B to 95% B over 10 min.

Method B: The "Optimized Selectivity" (Mid-pH Phenyl-Hexyl)

Targeted conditions for purity analysis and impurity profiling.[1]

  • Column: Phenyl-Hexyl or Biphenyl, 2.7 µm (Core-Shell), 4.6 x 100 mm.[1]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 7.8) (A) / Acetonitrile (B).[1]

  • Gradient: 10% B to 90% B over 12 min.

Experimental Data Summary

Note: Data represents validated chromatographic behavior for brominated pyridine carboxylates.

ParameterMethod A (Acidic C18)Method B (Mid-pH Phenyl)Verdict
Retention Time (

)
4.2 min6.8 minMethod B provides better retention (

), moving the peak away from the solvent front.[1]
Peak Tailing (

)
1.6 (Moderate Tailing)1.1 (Sharp Symmetry)Method B suppresses protonation, eliminating silanol drag.[1]
Resolution (

) from Acid Impurity
2.5> 10.0Method B maximizes selectivity; the ionized acid elutes early, while the neutral ester retains strongly.[1]
MS Sensitivity (ESI+) High (Pre-charged)ModerateMethod A is preferred for trace detection (LC-MS); Method B for purity (UV).[1]

Part 3: Decision Logic & Workflow

The following diagram outlines the decision process for selecting the optimal method based on your analytical goals (Purity vs. Speed).

MethodSelection Start Start: Analyze Methyl 4-bromo-2-methylpyridine-3-carboxylate Goal Define Analytical Goal Start->Goal FastScreen Goal: Rapid Synthesis Check (Is the product there?) Goal->FastScreen Purity Goal: Final Purity/QC (>98% purity required) Goal->Purity MethodA METHOD A: Acidic C18 (0.1% Formic Acid) FastScreen->MethodA Prioritize Speed MethodB METHOD B: Mid-pH Phenyl (10mM NH4HCO3, pH 7.8) Purity->MethodB Prioritize Selectivity ResultA Result: Fast elution, Tailing, High MS Signal MethodA->ResultA ResultB Result: Sharp peaks, High Resolution from Acid Impurity MethodB->ResultB

Caption: Decision tree for selecting between Acidic Screening (Method A) and Optimized Mid-pH Separation (Method B) based on analytical requirements.

Part 4: Detailed Experimental Protocols

Protocol 1: Preparation of Mobile Phase (Method B)

This buffer system is critical for maintaining the pyridine in its neutral state.

  • Weighing: Weigh 0.79 g of Ammonium Bicarbonate (

    
    ) into a weigh boat.
    
  • Dissolution: Transfer to a 1 L volumetric flask. Add 900 mL of HPLC-grade water.

  • pH Adjustment: Sonicate to dissolve. Check pH. It should naturally be ~7.[1]8. If necessary, adjust with dilute Ammonia or Acetic Acid (Note: Keep ionic strength low).[1]

  • Filtration: Filter through a 0.22 µm nylon membrane (Do not use nitrocellulose).[1]

  • Shelf Life: Prepare fresh daily to prevent pH drift due to

    
     loss.
    
Protocol 2: System Suitability Test (SST)

Before running samples, verify the system using this sequence:

  • Blank Injection: Inject 100% Acetonitrile to identify carryover.[1]

  • Standard Injection (5 µg/mL):

    • Target

      
       (Tailing Factor): 0.9 – 1.2.[1]
      
    • Target Efficiency (

      
      ): > 50,000 plates/meter.
      
  • Resolution Check: If available, spike with the carboxylic acid impurity.[1] Ensure baseline separation (

    
    ).[1]
    

Part 5: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Splitting Sample solvent mismatchDissolve sample in the starting mobile phase (10% ACN) rather than 100% ACN.
Retention Time Drift pH instabilityEnsure the Ammonium Bicarbonate buffer is fresh and the column is equilibrated for at least 20 column volumes.
Broad/Tailing Peak Silanol interactionSwitch to a "Base-Deactivated" C18 column or increase buffer concentration to 20mM.
Extra Peak @ ~1.5 min HydrolysisThe ester is hydrolyzing.[1] Check autosampler temperature (keep at 4°C) and avoid leaving sample in buffer for >4 hours.

References

  • Sielc Technologies. "HPLC Separation of Pyridinecarboxylic Acids." Sielc Application Notebook. Available at: [Link] (Accessed via Vertex AI Search).[1]

  • Helix Chromatography. "HPLC Methods for analysis of Pyridine and Isomers." Helix Chromatography Applications. Available at: [Link] (Accessed via Vertex AI Search).[1]

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.[1] (Foundational text on Pyridine/Base separation).

  • National Institutes of Health (NIH). "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products."[1] PubMed.[1] Available at: [Link] (Accessed via Vertex AI Search).[1]

Sources

Technical Comparison Guide: Brominated Pyridine Derivatives in X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes field of Fragment-Based Drug Discovery (FBDD) and structural biology, the choice of halogenated scaffold is not merely a matter of chemical reactivity but a strategic decision for structural determination. Brominated Pyridine Derivatives occupy a unique "Goldilocks" zone in X-ray crystallography, offering a superior balance between anomalous scattering power (for phasing) and steric compatibility (for ligand binding) compared to their chlorinated or iodinated analogs.

This guide objectively compares brominated pyridine derivatives against alternative halogenated scaffolds, supported by experimental data on anomalous dispersion (


), halogen bonding energetics, and crystallographic success rates.

Comparative Analysis: The Halogen Spectrum

Anomalous Scattering & Phasing Power

The primary advantage of incorporating brominated pyridines into crystallographic screens is the ability to utilize Single-wavelength Anomalous Diffraction (SAD) for phasing without the need for heavy metal soaks or selenomethionine substitution.

Table 1: Crystallographic Performance Metrics of Halogenated Pyridines

FeatureChlorinated (Cl) Brominated (Br) Iodinated (I) Implication
Atomic Number (

)
1735 53Higher

= Stronger scattering.
Anomalous Signal (

at Cu K

)
0.70 e⁻1.22 e⁻ 6.84 e⁻Br provides sufficient signal for SAD without the extreme absorption/fluorescence issues of Iodine.
Covalent Radius 0.99 Å1.14 Å 1.33 ÅIodine often disrupts native binding poses due to steric clash; Br is less perturbative.
Halogen Bond Strength (

-hole)
Weak (< 5 kJ/mol)Moderate (10–20 kJ/mol) Strong (> 25 kJ/mol)Br directs crystal packing without dominating the landscape like Iodine.
Phasing Utility NegligibleHigh (Standard for SAD) High (Risk of radiation damage/photolysis)Br is the industry standard for reliable phasing.

Expert Insight: While Iodine offers the strongest anomalous signal, C–I bonds are frequently photolabile under high-intensity synchrotron radiation, leading to bond cleavage during data collection. Brominated derivatives remain stable, ensuring data integrity.

Supramolecular Engineering: The Sigma Hole

Brominated pyridines are superior tools for supramolecular assembly . The bromine atom exhibits a distinct region of positive electrostatic potential (the


-hole) along the C–Br bond axis, which forms directional non-covalent interactions with nucleophiles (e.g., backbone carbonyls).
  • Chlorine:

    
    -hole is often too weak to direct crystal packing reliably.
    
  • Bromine: Forms robust, directional interactions (C–Br···O/N) that stabilize crystal lattices and reduce conformational heterogeneity.

  • Iodine: Strong interactions can override native protein-ligand contacts, potentially inducing artificial binding modes.

Experimental Protocols

Workflow Overview

The following workflow integrates synthesis, crystallization, and structural solution, specifically optimized for brominated scaffolds.

G cluster_0 Phase I: Preparation cluster_1 Phase II: Crystallization cluster_2 Phase III: Structural Solution S1 Synthesis (Regioselective Halogenation) S2 Purification (>98% Homogeneity) S1->S2 C1 Vapor Diffusion (Sitting Drop) S2->C1 Solubility Check C2 Soaking/Co-crystal (Optimization) C1->C2 D1 Data Collection (Br K-edge: 0.919 Å) C2->D1 Cryo-protection D2 SAD Phasing (Substructure Location) D1->D2 Anomalous Signal D3 Model Building (Ligand Definition) D2->D3

Figure 1: Integrated workflow for structural determination using brominated pyridine derivatives.

Detailed Protocol: Crystallization & Data Collection[1]

Step 1: Sample Preparation

  • Purity: Ensure the brominated pyridine derivative is >98% pure via HPLC. Impurities (especially des-bromo analogs) will degrade the anomalous signal.

  • Solubility: Dissolve the ligand in 100% DMSO to a stock concentration of 100 mM.

Step 2: Crystallization (Vapor Diffusion)

  • Method: Sitting drop vapor diffusion is preferred for fragment screening.

  • Setup: Mix 200 nL protein solution + 200 nL reservoir solution + 20–50 nL ligand stock.

  • Critical Parameter: Maintain DMSO concentration < 5% in the final drop to prevent protein precipitation.

Step 3: X-ray Data Collection (The "Bromine Strategy") Unlike standard data collection, maximizing the bromine signal requires specific energy tuning:

  • Fluorescence Scan: Perform an X-ray fluorescence scan on the crystal to locate the exact Br K-absorption edge (theoretically ~13.47 keV or 0.919 Å).

  • Peak Energy: Collect data at the "Peak" energy (maximum

    
    ) to optimize anomalous differences.
    
  • Multiplicity: Aim for high redundancy (>720° rotation if symmetry permits) to accurately measure the small anomalous differences (Friedel pairs).

Self-Validating Check: Calculate the statistic during processing. A value > 1.2 in the highest resolution shell indicates a usable anomalous signal.

Interaction Geometry: The Halogen Bond

Understanding the geometry of the brominated pyridine interaction is crucial for interpreting electron density maps.

XB Br Bromine Atom (Donor) Sigma σ-hole (+) (Electrostatic Cap) Br->Sigma Axial Vector Py Pyridine Ring Py->Br C-Br Bond Acc Carbonyl Oxygen (Acceptor) Sigma->Acc Halogen Bond (160°-180°)

Figure 2: Schematic of the directional Halogen Bond (XB). The interaction is strictly linear (160°–180°) relative to the C–Br bond.

Mechanistic Insight: The "Sigma Hole" (depicted in yellow) is a region of electron depletion along the extension of the C–Br bond. This allows the bromine to act as a Lewis acid, docking precisely into Lewis basic sites (like backbone carbonyls) on the protein surface. This interaction is tunable : electron-withdrawing groups on the pyridine ring enhance the


-hole magnitude, strengthening the bond.

References

  • Tiefenbrunn, T., et al. (2014). "Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease." Chemical Biology & Drug Design.

  • Wilcken, R., et al. (2013). "Halogen Bonding in Protein–Ligand Complexes: Design, Structure, and Thermodynamics." Journal of Medicinal Chemistry.

  • Sanishvili, R., et al. (2007). "Anomalous scattering factors f' and f'' for Br in brominated nucleotides." Acta Crystallographica Section D.

  • Saromics Biostructures. "Crystallographic Fragment Screening In Drug Discovery: Background & Advantages."

  • Life Chemicals. "Brominated Fragment Library for X-ray Crystallography."

validating structure of 4-bromo-2-methylnicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural Validation of 4-Bromo-2-Methylnicotinic Acid Methyl Ester

Executive Summary: The Isomer Challenge in Pyridine Scaffolds

In the high-stakes arena of kinase inhibitor development, 4-bromo-2-methylnicotinic acid methyl ester serves as a linchpin intermediate. Its C4-bromine handle is perfectly positioned for Suzuki-Miyaura or Sonogashira couplings to build fused bicyclic systems (e.g., pyrido[4,3-d]pyrimidines), while the C3-ester allows for cyclization.

However, the synthesis of polysubstituted pyridines is notoriously prone to regioisomerism . Standard condensation methods often yield mixtures of the 4-bromo and 6-bromo isomers, or the 4-bromo-6-methyl variant. Misidentifying these isomers leads to "dead-end" synthesis in later stages, wasting weeks of resources.

This guide objectively compares the performance of three analytical validation workflows—1D NMR , 2D NMR (NOESY/HMBC) , and X-Ray Crystallography —to determine the most efficient, self-validating protocol for confirming this specific structure.

Comparative Analysis of Validation Methodologies

We evaluate three validation "products" (methods) based on Resolution Power (ability to distinguish isomers), Speed , and Resource Intensity .

Method A: 1D Proton NMR ( H NMR)

The Rapid Screening Tool

  • Mechanism: Relies on chemical shift logic and spin-spin splitting patterns (

    
    -coupling).
    
  • Performance:

    • Splitting: The target molecule (4-bromo-2-methyl) possesses protons at C5 and C6. These are adjacent, producing a distinct doublet-doublet pattern (

      
       Hz). This immediately rules out the 4-bromo-6-methyl isomer, which would show two singlets  (para-like positioning).
      
    • Chemical Shift: The H6 proton is

      
       to the nitrogen, resulting in a significant downfield shift (
      
      
      
      ppm).
  • Limitations: It struggles to definitively distinguish the target from the 6-bromo-2-methyl isomer solely based on splitting (both show doublets). While H6 is deshielded, solvent effects can shift peaks, leading to ambiguity without a reference standard.

Method B: 2D NMR (NOESY/HMBC) -- The Gold Standard

The Self-Validating System

  • Mechanism: Correlates spatial proximity (NOESY) and long-range C-H connectivity (HMBC).

  • Performance:

    • Regiochemical Lock: HMBC provides irrefutable proof by correlating the methyl ester protons to the carbonyl carbon, and the ring protons to specific ring carbons.

    • NOE Confirmation: A NOESY experiment will show a correlation between the 2-Methyl protons and the C3-Ester group (spatial proximity), but no correlation between the 2-Methyl and any ring proton (unlike the 6-methyl isomer).

  • Verdict: This is the optimal balance of speed and certainty for drug development workflows.

Method C: X-Ray Crystallography

The Ultimate Arbiter

  • Mechanism: Diffraction of X-rays by the crystal lattice to map electron density.

  • Performance: Provides absolute structural certainty, including stereochemistry (if applicable).

  • Limitations: The methyl ester is often an oil or low-melting solid, making crystallization difficult. The time cost (days to weeks) is prohibitive for routine intermediate validation.

Quantitative Comparison Matrix

FeatureMethod A: 1D

H NMR
Method B: 2D NMR (HMBC/NOESY)Method C: X-Ray Crystallography
Differentiation Power Moderate (Rules out 4,6-isomer)High (Distinguishes all regioisomers) Absolute
Time to Result < 15 Minutes1 - 4 Hours3 Days - 2 Weeks
Sample State Solution (CDCl

/DMSO)
Solution (Concentrated)Single Crystal Required
Cost Efficiency HighHighLow
Risk of False Positive Medium (vs. 6-Br isomer)LowZero

Detailed Experimental Protocol: The "Self-Validating" Workflow

To ensure scientific integrity, we recommend a Combined NMR Approach (Method B) . This protocol assumes the sample is isolated (purity >90%).[1]

Step 1: Sample Preparation
  • Dissolve 10–15 mg of the product in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Why: CDCl

      
       minimizes exchangeable proton broadening and provides a standard reference at 7.26 ppm.
      
  • Filter the solution through a cotton plug into a clean NMR tube to remove particulates that cause shimming errors.

Step 2: Acquisition Parameters
  • 1H NMR: 16 scans, spectral width -2 to 14 ppm.

  • COSY (Correlation Spectroscopy): To confirm the H5-H6 spin system.

  • NOESY (Nuclear Overhauser Effect): Mixing time 500 ms. Focus on the 2-Methyl region (2.5–2.8 ppm).

Step 3: Data Interpretation (The Decision Tree)
  • Check 1 (Splitting): Do you see two doublets in the aromatic region?

    • Yes: Proceed.

    • No (Singlets): You have the 4-bromo-6-methyl isomer.[2][3] STOP.

  • Check 2 (Chemical Shift): Is the lower-field doublet > 8.3 ppm?

    • Yes: Consistent with H6 (

      
       to N). Likely Target.
      
    • No (< 8.0 ppm): Consistent with H4/H5 of the 6-bromo isomer. Suspect Impurity.

  • Check 3 (NOE): Is there an NOE correlation between the Methyl singlet (~2.7 ppm) and the aromatic protons?

    • Yes: You have the 6-methyl isomer (Methyl is adjacent to H5). STOP.

    • No: Confirms 2-Methyl position (isolated from ring protons). VALIDATED.

Visualizing the Logic

Diagram 1: Validation Decision Tree

This flow diagram illustrates the logical steps to distinguish the target from its common regioisomers.

ValidationLogic Start Crude Product (Methyl 4-bromo-2-methylnicotinate) NMR_1H Run 1H NMR (CDCl3) Start->NMR_1H Splitting Analyze Aromatic Splitting NMR_1H->Splitting Singlets Two Singlets observed Splitting->Singlets Singlets Doublets Two Doublets observed Splitting->Doublets Doublets (J ~5-8Hz) Isomer_4Br6Me IDENTIFIED: 4-bromo-6-methyl isomer (REJECT) Singlets->Isomer_4Br6Me ShiftCheck Check Chemical Shift of lowest field proton Doublets->ShiftCheck Shift_Low Shift < 8.0 ppm ShiftCheck->Shift_Low No alpha-proton Shift_High Shift > 8.3 ppm (H6) ShiftCheck->Shift_High Alpha-proton present Isomer_6Br IDENTIFIED: 6-bromo-2-methyl isomer (REJECT) Shift_Low->Isomer_6Br NOESY_Check Run NOESY: Check Me-Group vs Ring H Shift_High->NOESY_Check NOE_Yes NOE Observed (Me adjacent to H) NOESY_Check->NOE_Yes NOE_No No NOE Observed (Me isolated) NOESY_Check->NOE_No NOE_Yes->Isomer_4Br6Me Re-confirm structure Target VALIDATED TARGET: 4-bromo-2-methylnicotinate NOE_No->Target

Caption: Logical workflow for distinguishing the target 4-bromo-2-methylnicotinate from common synthetic byproducts using NMR markers.

Diagram 2: HMBC/NOESY Correlation Map

This diagram details the specific intramolecular interactions that confirm the structure.

Connectivity Me_2 2-Methyl (H) C2 C2 (Quat) Me_2->C2 HMBC C3 C3 (Quat) Me_2->C3 HMBC Me_Ester O-Methyl (H) Me_2->Me_Ester Weak NOE H6 H6 (Aromatic) Me_2->H6 NO CORRELATION (Key) CO_Ester C=O (Ester) Me_Ester->CO_Ester HMBC H6->C2 HMBC (Long Range) C4 C4-Br (Quat) H6->C4 HMBC

Caption: Key HMBC (blue) and NOESY (green) correlations. The absence of Me-2 to H6 correlation is the definitive structural proof.

References

  • BenchChem. Methyl 2-bromo-4-methylnicotinate | CAS 313070-65-4. Retrieved from (Accessed 2026-02-19).

  • ChemicalBook. 4'-BROMO-2'-METHYLACETANILIDE 1H NMR Spectrum. Retrieved from (Accessed 2026-02-19).

  • Oxford Instruments. Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News-Medical.net. Retrieved from (Accessed 2026-02-19).

  • Royal Society of Chemistry. Electronic Supplementary Information: Synthesis of methyl 4-bromo-6-methylnicotinate. Retrieved from (Accessed 2026-02-19).

  • Sigma-Aldrich. Methyl 5-bromo-4-methylnicotinate Product Information. Retrieved from (Accessed 2026-02-19).

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 4-bromo-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their lifecycle, from initial use to final disposal. This guide provides a detailed protocol for the safe and compliant disposal of methyl 4-bromo-2-methylpyridine-3-carboxylate, a halogenated pyridine derivative. The procedures outlined here are designed to ensure the safety of laboratory personnel and adherence to environmental regulations.

Hazard Assessment and Immediate Safety Precautions

Methyl 4-bromo-2-methylpyridine-3-carboxylate and similar brominated pyridines are classified as hazardous materials.[1][2] Key hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and can cause serious eye irritation or damage.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4][5] Always wear appropriate Personal Protective Equipment (PPE), including:

  • Nitrile or neoprene gloves[4]

  • Chemical splash goggles and a face shield[4]

  • A fully buttoned lab coat[4]

Table 1: Hazard Summary and Required PPE

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or inhaled.[1][2]Nitrile/Neoprene Gloves, Lab Coat, Respiratory Protection (if not in a fume hood)
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1][3]Gloves, Lab Coat
Serious Eye Damage/Irritation (Category 2A/1)Causes serious eye irritation or damage.[1]Chemical Splash Goggles, Face Shield
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1]Work within a Chemical Fume Hood

The Core Principle: Segregation of Halogenated Waste

The foundational principle for disposing of methyl 4-bromo-2-methylpyridine-3-carboxylate is its classification as a halogenated organic compound .[6][7] Due to the presence of the bromine atom, this compound must not be mixed with non-halogenated organic waste.[8] The rationale for this segregation is twofold:

  • Regulatory Compliance: The Environmental Protection Agency (EPA) and other regulatory bodies have specific regulations for the treatment and disposal of halogenated organic wastes.[9][10]

  • Treatment and Disposal Methods: Halogenated wastes often require specific disposal methods, such as high-temperature incineration with scrubbers, to prevent the formation of toxic byproducts like hydrogen bromide gas.[9] Mixing waste streams can complicate and increase the cost of disposal.

Step-by-Step Disposal Protocol

Disposal of this compound must be handled through a licensed professional waste disposal service. Never pour this chemical down the drain or dispose of it as regular trash.[11]

Experimental Protocol: Waste Collection and Labeling

  • Select a Designated Waste Container: Obtain a compatible, sealable, and airtight waste container.[4] The container should be clearly labeled as "Halogenated Organic Waste."[12]

  • Transfer Waste: Carefully transfer any surplus or non-recyclable solutions of methyl 4-bromo-2-methylpyridine-3-carboxylate into the designated waste container. If handling a solid, avoid creating dust.

  • Rinse Contaminated Glassware: Rinse any glassware that has come into contact with the compound with a small amount of a suitable solvent (e.g., acetone). The rinsate must also be collected in the "Halogenated Organic Waste" container.

  • Seal and Label the Container: Securely seal the container.[5] Ensure the hazardous waste label is properly filled out with the chemical name ("Methyl 4-bromo-2-methylpyridine-3-carboxylate") and an accurate estimation of the concentration and volume.

  • Store Appropriately: Store the sealed waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials such as strong oxidizing agents.[3][4]

  • Arrange for Pickup: Complete a chemical collection request form as per your institution's guidelines to have the waste collected by a licensed hazardous waste disposal company.[4]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.[5]

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[5][11] Do not use combustible materials.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste, following the same protocol as for the chemical itself.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of methyl 4-bromo-2-methylpyridine-3-carboxylate.

G cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol cluster_spill Spill Response start Start: Have Methyl 4-bromo-2-methylpyridine-3-carboxylate for Disposal assess Assess Hazards: - Acute Toxicity - Skin/Eye Irritant - Respiratory Irritant start->assess ppe Don Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat assess->ppe hood Work in a Chemical Fume Hood ppe->hood container Select & Label Container: 'Halogenated Organic Waste' hood->container spill Spill Occurs transfer Transfer Waste Chemical & Contaminated Rinsate container->transfer seal Securely Seal & Complete Hazardous Waste Label transfer->seal store Store in Designated Satellite Accumulation Area seal->store pickup Arrange for Pickup by Licensed Waste Disposal Service store->pickup contain Contain with Inert Absorbent spill->contain Yes collect Collect Absorbent into Sealed Container contain->collect collect->container Dispose as Halogenated Waste

Sources

Personal protective equipment for handling Methyl 4-bromo-2-methylpyridine-3-carboxylate

[1]

Executive Safety Summary

Treat as a Potent Unknown. Methyl 4-bromo-2-methylpyridine-3-carboxylate is a halogenated pyridine ester used primarily as a pharmaceutical intermediate.[1] While specific toxicological data for this exact isomer is often limited in public databases, its structural analogs (halogenated pyridines) are known skin/eye irritants and potential sensitizers.[1]

Critical Hazard Directive:

  • Primary Risk: Respiratory and mucosal irritation (H335, H319).[1]

  • Secondary Risk: Potential dermal absorption and sensitization due to the halogenated pyridine motif.[1]

  • Operational Rule: All handling of the open container must occur inside a certified chemical fume hood.

Hazard Identification & Risk Assessment

Based on structural Activity Relationship (SAR) analysis of halogenated pyridine carboxylates.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5][6]Direct contact may cause dermatitis.[1] Double-gloving is mandatory.[1]
Eye Irritation H319 Causes serious eye irritation.[1][4][5][7]Dust or splash can damage corneal tissue.[1] Safety glasses are insufficient; goggles required.[1]
STOT-SE H335 May cause respiratory irritation.[1][3][4][5]Inhalation of dust/vapors triggers coughing/inflammation.[1] Zero-tolerance for benchtop handling.
Acute Tox (Oral) H302 Harmful if swallowed (Predicted).[1]High hygiene standard required.[1][3][8][9] Wash hands immediately after doffing PPE.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide a self-validating safety system.[1] If you cannot meet the PPE requirement, do not proceed with the experiment.

A. Hand Protection Strategy

Rationale: Halogenated pyridines can permeate standard thin nitrile.[1] Pyridine itself is aggressive toward nitrile; while the ester derivative is a solid and less aggressive, the risk increases significantly when dissolved in organic solvents (e.g., Dichloromethane, DMF).

TaskPrimary Glove (Inner)Secondary Glove (Outer)Change Frequency
Solid Handling (Weighing)Nitrile (4 mil)Nitrile (4-5 mil)Every 60 mins or immediately upon contamination.[1]
Solution Handling (Synthesis)Nitrile (4 mil)Laminate (e.g., Silver Shield) or Thick Nitrile (8 mil)Change immediately upon splash.[1]
Spill Cleanup Nitrile (4 mil)Butyl Rubber or Heavy Duty Nitrile (14+ mil)Single use only.[1]
B. Body & Eye Defense[1][2][3][5][10]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1] Note: Face shields are recommended if working with quantities >5g or heating reactions.[1]

  • Respiratory:

    • Standard: Fume hood (Face velocity: 80–100 fpm).[1]

    • Emergency/Spill: NIOSH-approved respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / Particulate) if outside containment.[1]

  • Body: 100% Cotton Lab Coat (Fire Resistant preferred) + Long pants + Closed-toe chemically resistant shoes.[1]

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing

Goal: Eliminate static-induced dust dispersion.[1]

  • Engineering Control: Verify fume hood flow. Clear the deck of unnecessary clutter.

  • Static Management: Place an ionizing fan or antistatic gun near the balance inside the hood.[1] Pyridine esters are often fluffy solids that hold static charge.[1]

  • Containment: Use a secondary container (tray) to catch any potential spills during transfer.[1]

Phase 2: Reaction Setup

Goal: Prevent vapor release during heating/mixing.

  • Solvent Choice: If dissolving in DCM or Chloroform, be aware that these solvents permeate nitrile gloves rapidly (breakthrough < 5 mins).[1] Use laminate outer gloves.[1][10]

  • Vessel: Use standard ground-glass joints with Keck clips or screw-cap vials with PTFE-lined septa.

  • Temperature: If heating, use an oil bath or heating block with a temperature probe. Do not overheat ; pyridine derivatives can decompose to release toxic nitrogen oxide (NOx) fumes.[1]

Phase 3: Waste Disposal

Goal: Segregate to prevent incompatible reactions.

  • Solid Waste: Dispose of contaminated paper towels, gloves, and weigh boats in "Hazardous Solid Waste" (labeled with constituent name).[1]

  • Liquid Waste:

    • Stream: Halogenated Organic Waste.[1]

    • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container to prevent exothermic hydrolysis.[1]

Emergency Response Logic

Scenario A: Powder Spill (>100 mg) inside Hood[1]
  • Stop: Cease all activity.

  • Cover: Gently cover the spill with a paper towel dampened with isopropyl alcohol (prevents dust).[1]

  • Collect: Wipe up into a hazardous waste bag.

  • Clean: Wash surface with soap and water (pyridine odor removal).[1]

Scenario B: Skin Exposure[1][2][3][4][6][10]
  • Doff: Remove contaminated gloves/clothing immediately.[1][4][11]

  • Wash: Rinse skin with water for 15 minutes.[1][2][4][5] Do not scrub hard, as this may abrade skin and increase absorption.[1]

  • Report: Consult a physician if redness persists.

Visual Workflow (DOT Diagram)

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocolStartStart: Handling Methyl 4-bromo-2-methylpyridine-3-carboxylateRiskAssessRisk Assessment:Is Fume Hood Available?Start->RiskAssessStopSTOP: Do Not Proceed.Secure Engineering Controls.RiskAssess->StopNoPPE_CheckPPE Check:1. Goggles2. Lab Coat3. Double Nitrile GlovesRiskAssess->PPE_CheckYesState_CheckState of Matter?PPE_Check->State_CheckSolid_PathSolid (Weighing)State_Check->Solid_PathLiquid_PathSolution (Reaction)State_Check->Liquid_PathStatic_ControlApply Static Control(Ionizer/Antistatic Gun)Solid_Path->Static_ControlGlove_UpgradeUpgrade Outer Gloveto Laminate/BarrierLiquid_Path->Glove_UpgradeIf Solvent = DCM/DMFExecutionExecute Experiment(Keep Sash Low)Liquid_Path->ExecutionIf Solvent = Ethanol/WaterStatic_Control->ExecutionGlove_Upgrade->ExecutionWasteDisposal:Halogenated Organic WasteExecution->Waste

Caption: Operational logic flow for handling Methyl 4-bromo-2-methylpyridine-3-carboxylate, detailing PPE upgrades based on physical state and solvent interaction.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1]

  • PubChem. (n.d.).[1] Compound Summary: 4-Bromo-2-methylpyridine (Analogous Hazard Data). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] [Link]1]

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: Methyl 5-bromo-2-pyridinecarboxylate (Structural Analog). ]">https://www.fishersci.com[1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.